BCH-HSP-C01
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H22F4N2O5 |
|---|---|
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
[4-[4-[[3-fluoro-4-(trifluoromethoxy)phenyl]carbamoylamino]cyclohexyl]oxyphenyl] acetate |
InChI |
InChI=1S/C22H22F4N2O5/c1-13(29)31-16-7-9-18(10-8-16)32-17-5-2-14(3-6-17)27-21(30)28-15-4-11-20(19(23)12-15)33-22(24,25)26/h4,7-12,14,17H,2-3,5-6H2,1H3,(H2,27,28,30) |
InChI-Schlüssel |
XGMCDWCGZYEFDO-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Discovery of BCH-HSP-C01: A High-Content Screening Approach to Restore Protein Trafficking in AP-4-Associated Hereditary Spastic Paraplegia
A Technical Guide for Researchers and Drug Development Professionals
This technical guide details the discovery of BCH-HSP-C01, a novel small molecule identified through a sophisticated high-content screening campaign. This compound has demonstrated the ability to restore deficient protein trafficking in cellular models of Adapter-Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (HSP), a group of rare neurodegenerative disorders. This document provides an in-depth overview of the screening cascade, detailed experimental protocols, and the elucidated mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
High-Content Screening Cascade and Quantitative Data
This compound was identified from a diversity library of 28,864 small molecules. The screening strategy was designed to identify compounds that could correct the mislocalization of the autophagy-related protein 9A (ATG9A), a key pathological feature in AP-4 deficiency.[1][2] The screening cascade involved a primary screen, a counter-screen, and orthogonal assays in various disease-relevant cell models.
Table 1: High-Content Screening Cascade for this compound
| Screening Stage | Description | Number of Compounds | Key Findings |
| Primary Screen | Identification of compounds that correct the mislocalization of ATG9A in AP-4 deficient patient-derived fibroblasts. | 28,864 | 503 active compounds identified.[3] |
| Counter-Screen | Confirmation of the activity of primary hits and assessment of dose-dependent redistribution of ATG9A in patient fibroblasts. | 503 | 16 compounds confirmed to have a dose-dependent effect.[3] |
| Orthogonal Assays | Validation of confirmed hits in neuronal models of AP-4 deficiency, including induced pluripotent stem cell (hiPSC)-derived neurons. | 16 | 5 active compounds confirmed.[3] |
| Lead Compound | This compound emerged as the lead compound with a favorable profile. | 1 | Restored ATG9A and diacylglycerol lipase (B570770) beta (DAGLB) trafficking.[3] |
Table 2: Potency of this compound
| Assay | Cell Model | Parameter | EC50 |
| ATG9A and DAGLB Trafficking Restoration | hiPSC-derived neurons | Restoration of cargo protein ratios | ~5 µM[3] |
Experimental Protocols
Detailed methodologies for the key experiments in the discovery of this compound are provided below.
High-Content Screening for ATG9A Trafficking
This protocol describes the primary assay used to screen for small molecules that restore the proper localization of ATG9A.
a. Cell Culture and Plating:
-
Culture human fibroblasts derived from patients with AP-4-HSP and heterozygous parental controls in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Harvest cells and seed them into 384-well, black, clear-bottom imaging plates at a density that ensures 70-80% confluency at the time of imaging.
-
Incubate the plates at 37°C and 5% CO2 for 24 hours.
b. Compound Treatment:
-
Prepare a master plate of the small molecule library with compounds dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Using a liquid handler, transfer the compounds from the master plate to the cell plates to achieve a final concentration of 10 µM. Include appropriate controls (e-g-, DMSO only).
-
Incubate the cell plates with the compounds for 24 hours at 37°C and 5% CO2.
c. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against ATG9A and a trans-Golgi network (TGN) marker (e.g., TGN46) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with corresponding fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
d. High-Content Imaging and Analysis:
-
Acquire images using an automated high-content imaging system.
-
Use an automated image analysis pipeline to:
-
Segment individual cells based on the nuclear and cytoplasmic staining.
-
Identify the TGN based on the TGN46 signal.
-
Quantify the fluorescence intensity of ATG9A within the TGN and in the cytoplasm.
-
Calculate the "ATG9A ratio" (ATG9A fluorescence intensity inside the TGN vs. outside the TGN) for each cell.
-
-
Identify hit compounds as those that significantly reduce the ATG9A ratio towards the level of control cells.
Autophagic Flux Assay (LC3-II Western Blot)
This protocol is used to assess the impact of this compound on autophagic flux.
a. Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y or hiPSC-derived neurons) in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentration for the specified time.
-
In parallel, treat a set of wells with both this compound and an autophagy inhibitor (e.g., bafilomycin A1) for the final 2-4 hours of the treatment period. Include appropriate vehicle controls.
b. Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and clarify them by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
c. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE using a gel appropriate for resolving LC3-I and LC3-II (typically a 12-15% acrylamide (B121943) gel).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). An increase in LC3-II levels in the presence of bafilomycin A1 compared to this compound alone indicates an increase in autophagic flux.[3]
Visualizations: Workflows and Signaling Pathways
To visually represent the processes described, the following diagrams have been generated using the DOT language for Graphviz.
Experimental and Logical Workflows
Caption: High-content screening workflow for the discovery of this compound.
Signaling Pathway of AP-4 Dependent ATG9A Trafficking and the Effect of this compound
In AP-4 deficient cells, ATG9A is retained in the trans-Golgi network (TGN). This compound promotes the translocation of ATG9A from the TGN to the cytoplasm, a process that is associated with increased autophagic flux and the downregulation of RAB3C and RAB12.
Caption: Proposed mechanism of this compound in AP-4 deficient cells.
Mechanism of Action of this compound
The precise molecular target of this compound is still under investigation. However, extensive studies have revealed its impact on key cellular pathways:
-
Restoration of ATG9A Trafficking: The primary effect of this compound is the correction of ATG9A mislocalization. It promotes the translocation of ATG9A from the TGN to the cytoplasm, thereby restoring a crucial step in the autophagy pathway.[3]
-
Modulation of Autophagy: Treatment with this compound leads to an increase in autophagic flux.[3] This is evidenced by increased levels of LC3-II, a marker for autophagosomes, particularly in the presence of lysosomal inhibitors. This suggests that the compound enhances the overall process of autophagy.
-
Downregulation of RAB Proteins: Transcriptomic and proteomic analyses have shown that this compound treatment results in the downregulation of RAB3C and RAB12.[3] These small GTPases are involved in vesicle trafficking. Knockout of these RAB proteins potentiates the effect of this compound on ATG9A translocation, suggesting that their downregulation is a key part of the compound's mechanism of action.[3]
References
The Role of BCH-HSP-C01 in AP-4-Associated Hereditary Spastic Paraplegia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP-4-associated hereditary spastic paraplegia (AP-4-HSP) is a group of rare, neurodegenerative disorders characterized by early-onset developmental delay, progressive spastic paraplegia, and intellectual disability.[1][2] These conditions arise from mutations in the genes encoding the four subunits of the adaptor protein complex 4 (AP-4), leading to a loss of its function.[1][2] A key pathological feature of AP-4 deficiency is the mislocalization of the autophagy-related protein 9A (ATG9A), which becomes trapped in the trans-Golgi network (TGN) instead of trafficking to the cell periphery.[3][4] This guide details the discovery and characterization of a lead compound, BCH-HSP-C01, which has been shown to restore the proper trafficking of ATG9A in cellular and neuronal models of AP-4-HSP, offering a promising therapeutic avenue.[3][5]
Introduction to AP-4-Associated Hereditary Spastic Paraplegia
AP-4-HSP encompasses four subtypes: SPG47, SPG50, SPG51, and SPG52, caused by mutations in the AP4B1, AP4M1, AP4E1, and AP4S1 genes, respectively.[1] The clinical presentation is consistent across all subtypes, manifesting as a complex neurodevelopmental and neurodegenerative disorder.[2][6] The AP-4 complex plays a crucial role in vesicular trafficking, and its dysfunction disrupts the sorting of specific cargo proteins, including ATG9A, from the TGN.[4][7] The resulting accumulation of ATG9A in the TGN is a consistent and measurable cellular phenotype of AP-4 deficiency.[3][4]
High-Content Screening and Discovery of this compound
A high-content screening (HCS) assay was developed to identify small molecules capable of correcting the aberrant ATG9A localization in AP-4 deficient cells.[3][5] This phenotypic screen utilized patient-derived fibroblasts with bi-allelic loss-of-function variants in an AP-4 subunit gene.[3]
Experimental Workflow: High-Content Screening
The HCS process involved several key stages, from initial screening to hit validation and lead compound selection.
References
- 1. Quantitative proteomics and in-cell cross-linking reveal cellular reorganisation during early neuronal differentiation of SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. info.authorservices.springernature.com [info.authorservices.springernature.com]
- 7. ESO [eso.org]
Technical Guide: Mechanism of Action of BCH-HSP-C01 on ATG9A Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor protein complex 4 (AP-4) deficiency is a rare neurodevelopmental disorder characterized by childhood-onset hereditary spastic paraplegia (HSP). This condition arises from mutations in the genes encoding the four subunits of the AP-4 complex, leading to impaired trafficking of transmembrane proteins. A key cargo protein of AP-4 is ATG9A, the only multi-spanning transmembrane protein in the core autophagy machinery. In AP-4 deficient cells, ATG9A is mislocalized and accumulates in the trans-Golgi network (TGN), disrupting its crucial role in autophagosome formation.[1][2] BCH-HSP-C01 is a novel small molecule identified through a high-content screen that has been shown to restore the proper trafficking of ATG9A in neuronal models of AP-4 deficiency.[3][4] This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its effects on ATG9A trafficking.
Mechanism of Action of this compound
This compound was identified from a screen of 28,864 small molecules for its ability to correct the aberrant accumulation of ATG9A in the TGN of patient-derived fibroblasts with AP-4 deficiency.[3][5] The compound restores the distribution of ATG9A from the TGN to the peripheral cytoplasm, a critical step for its function in autophagy.[1][3] While the direct molecular target of this compound is still under investigation, multi-omics approaches, including transcriptomics and proteomics, have begun to delineate its potential mechanisms of action.[3][5]
Restoration of ATG9A Trafficking
The primary phenotype of AP-4 deficiency is the mislocalization of ATG9A to the TGN.[1][6] this compound effectively reverses this phenotype. In AP-4 deficient patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived neurons, treatment with this compound leads to a dose-dependent redistribution of ATG9A from the TGN to peripheral cellular regions.[3][7] This restoration of ATG9A localization is a key indicator of the compound's therapeutic potential.
Modulation of RAB Protein Networks
Integrated transcriptomic and proteomic analyses have suggested that this compound may exert its effects by modulating RAB protein networks, which are key regulators of vesicular trafficking.[5] In AP-4 deficient cells treated with this compound, alterations in the expression and activity of certain RAB proteins have been observed. While the precise interactions are still being elucidated, this suggests that this compound may bypass the AP-4-dependent pathway by leveraging alternative trafficking routes.
Quantitative Data
The efficacy of this compound in restoring ATG9A trafficking has been quantified across various cellular models of AP-4 deficiency. The "ATG9A ratio," representing the fluorescence intensity of ATG9A within the TGN versus the cytoplasm, is a key metric.[2][8] A higher ratio indicates greater TGN accumulation.
| Cell Model | Condition | Treatment | ATG9A Ratio (Mean ± SD) | Fold Change vs. Untreated | Reference |
| AP-4 Deficient Patient Fibroblasts | AP-4 Deficiency | Vehicle | High (Specific value not provided) | - | [3] |
| AP-4 Deficient Patient Fibroblasts | AP-4 Deficiency | This compound (10 µM) | Significantly Reduced | Not specified | [5] |
| AP4B1 KO SH-SY5Y Cells | AP-4 Deficiency | Vehicle | ~2.5 | - | [5] |
| AP4B1 KO SH-SY5Y Cells | AP-4 Deficiency | This compound (Multiple Doses) | Dose-dependent reduction | Not specified | [5] |
| AP-4 Deficient iPSC-derived Neurons | AP-4 Deficiency | Vehicle | High (Specific value not provided) | - | [7] |
| AP-4 Deficient iPSC-derived Neurons | AP-4 Deficiency | This compound (5 µM) | Significantly Reduced | Not specified | [1][7] |
Experimental Protocols
High-Content Screening for ATG9A Trafficking Modulators
This protocol outlines the methodology used to identify this compound.[3][5][8]
-
Cell Plating: Patient-derived fibroblasts with AP-4 deficiency are plated in 384-well microplates.
-
Compound Treatment: A library of small molecules (in the case of the original screen, 28,864 compounds) is added to the wells at a final concentration of 10 µM.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24 hours).
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde.
-
Cells are permeabilized with 0.1% Triton X-100.
-
Blocking is performed with 5% bovine serum albumin.
-
Primary antibodies are added for ATG9A and a TGN marker (e.g., TGN46).
-
Secondary antibodies conjugated to fluorophores are used for detection.
-
Nuclei are counterstained with DAPI.
-
-
Automated Imaging: Plates are imaged using a high-content imaging system.
-
Image Analysis: An automated image analysis pipeline is used to:
-
Identify individual cells and nuclei.
-
Segment the TGN based on the TGN46 signal.
-
Quantify the fluorescence intensity of ATG9A within the TGN and in the cytoplasm.
-
Calculate the ATG9A ratio (TGN intensity / cytoplasmic intensity).
-
-
Hit Identification: Compounds that significantly reduce the ATG9A ratio without causing cytotoxicity are identified as hits.
Dose-Response Studies
To determine the potency of hit compounds, dose-response experiments are conducted.[5]
-
Cell Plating: AP-4 deficient cells (e.g., patient fibroblasts, SH-SY5Y knockout cells, or iPSC-derived neurons) are plated in 96- or 384-well plates.
-
Compound Titration: The hit compound (this compound) is added in a series of concentrations (e.g., 8-point dose titration).
-
Incubation and Staining: The cells are incubated and stained as described in the high-content screening protocol.
-
Imaging and Analysis: The ATG9A ratio is quantified for each concentration.
-
Curve Fitting: The data is fitted to a dose-response curve to determine the EC50 value.
Visualizations
Caption: High-content screening workflow for the identification of this compound.
Caption: Proposed mechanism of this compound on ATG9A trafficking.
Conclusion
This compound represents a promising therapeutic candidate for AP-4-associated hereditary spastic paraplegia. Its mechanism of action centers on the restoration of ATG9A trafficking from the TGN to the cell periphery, a critical process for neuronal health and autophagy. While the direct molecular target remains to be fully elucidated, evidence points towards the modulation of alternative vesicular trafficking pathways, potentially involving RAB proteins. Further investigation into the precise molecular interactions of this compound will be crucial for its clinical development and for a deeper understanding of ATG9A trafficking in both health and disease.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput imaging of ATG9A distribution as a diagnostic functional assay for adaptor protein complex 4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput imaging of ATG9A distribution as a diagnostic functional assay for adaptor protein complex 4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking a Potential Therapeutic Avenue for AP-4 Deficiency: A Technical Overview of BCH-HSP-C01
For Immediate Release
BOSTON, MA – Researchers have identified a novel small molecule, BCH-HSP-C01, that shows promise as a potential therapeutic for Adaptor Protein Complex 4 (AP-4) deficiency, a group of rare, debilitating neurodevelopmental disorders.[1][2] In a recent publication in Nature Communications, a high-content screening approach successfully identified this compound's ability to restore the proper trafficking of ATG9A, a key protein implicated in the pathology of AP-4 deficiency.[1][2] This technical guide provides an in-depth overview of the underlying science, experimental methodologies, and the potential mechanism of action of this compound for researchers, scientists, and drug development professionals.
The Challenge: AP-4 Deficiency Syndrome
AP-4 deficiency encompasses a group of four distinct hereditary spastic paraplegias (HSPs): SPG47, SPG50, SPG51, and SPG52. These are caused by mutations in the AP4B1, AP4M1, AP4E1, and AP4S1 genes, respectively, which encode the four subunits of the AP-4 complex. This protein complex plays a crucial role in the sorting and trafficking of other proteins within the cell.
A key pathological hallmark of AP-4 deficiency is the mislocalization of ATG9A, the only transmembrane protein of the core autophagy machinery.[3] In healthy neurons, the AP-4 complex facilitates the export of ATG9A from the trans-Golgi network (TGN) to peripheral cellular compartments. In AP-4 deficient cells, this process is disrupted, leading to the accumulation of ATG9A in the TGN.[3] This disruption is believed to contribute to the severe neurological symptoms characteristic of the disease, including developmental delay, intellectual disability, seizures, and progressive spasticity.
A Novel Approach: High-Content Screening for ATG9A Restoration
To identify compounds that could correct this cellular defect, a high-content screening assay was developed using patient-derived fibroblasts. The primary endpoint of the screen was the restoration of the normal cytoplasmic distribution of ATG9A.
Experimental Protocol: High-Content Screening
Cell Culture:
-
Patient-derived fibroblasts with confirmed AP-4 deficiency and control fibroblasts were cultured in 384-well plates.
Compound Library Screening:
-
A library of 28,864 small molecules was screened at a concentration of 10 µM.[1][4]
-
Cells were incubated with the compounds for 24 hours.
Immunofluorescence and Imaging:
-
Cells were fixed and stained for ATG9A and a TGN marker.
-
Automated high-content microscopy was used to capture images of thousands of cells for each compound.
Image Analysis:
-
An automated image analysis pipeline was developed to quantify the ratio of ATG9A fluorescence intensity within the TGN versus the cytoplasm (the "ATG9A ratio"). A lower ratio indicates a more normal, dispersed ATG9A localization.
Hit Identification:
-
Compounds that significantly lowered the ATG9A ratio without causing cellular toxicity were identified as "hits."
High-Content Screening Workflow for ATG9A Modulators.
Lead Compound Identification: this compound
From the initial screen, several compounds were identified as hits. Following secondary screening and hit validation, this compound emerged as the lead candidate.
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Primary Screen Hit Rate | ~0.5% | Patient Fibroblasts | Saffari et al., 2024 |
| This compound EC50 | ~5 µM | Patient Fibroblasts | [2] |
| This compound Optimal Conc. | 5 µM | SH-SY5Y Cells | [2] |
| ATG9A Ratio Reduction | ~50% at 24h | Patient Fibroblasts | [2] |
Mechanism of Action: Unraveling the Pathway
Further investigations using transcriptomic and proteomic approaches were conducted to elucidate the potential mechanism of action of this compound.
Experimental Protocol: Mechanism of Action Studies
RNA Sequencing:
-
AP-4 deficient and control SH-SY5Y cells were treated with this compound (5 µM) or a vehicle for 72 hours.[2]
-
Bulk RNA sequencing was performed to identify differentially expressed genes.
Proteomics:
-
Label-free quantitative proteomics was performed on cell lysates from the same treatment groups to identify changes in protein expression.
Key Findings:
-
Treatment with this compound led to changes in the expression of several RAB proteins, which are key regulators of intracellular vesicle trafficking.
-
The compound was also found to modulate autophagic flux.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Link Between BCH-HSP-C01 and Autophagy Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the small molecule BCH-HSP-C01 and its intricate relationship with autophagy pathways. This compound was identified through a high-content screening as a potent restorer of aberrant protein trafficking in cellular models of Adapter Protein Complex 4 (AP-4) Associated Hereditary Spastic Paraplegia (HSP).[1][2][3] A key pathological feature of this rare neurodegenerative disorder is the mislocalization of the core autophagy protein ATG9A.[1][2][3] This guide will detail the mechanism of action of this compound, focusing on its role in modulating intracellular vesicle trafficking, which subsequently impacts autophagic flux. We will present the quantitative data from key experiments, outline the detailed methodologies used in these investigations, and provide visual representations of the associated signaling pathways and experimental workflows.
Introduction: The Role of ATG9A in Autophagy and AP-4-HSP
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, crucial for maintaining cellular homeostasis.[4] The transmembrane protein ATG9A is essential for the initiation and expansion of the autophagosome, the double-membraned vesicle that sequesters cytoplasmic material for degradation.[4] In AP-4-HSP, a group of neurodegenerative disorders, loss-of-function mutations in the AP-4 complex lead to the mislocalization of ATG9A, impairing the autophagy process.[1][2][3] This disruption of protein trafficking and autophagy is believed to be a central driver of the disease's pathology.
This compound is a novel small molecule that has emerged as a promising therapeutic candidate by addressing this core defect.[5] It was identified from a screen of 28,864 compounds for its ability to correct the mislocalization of ATG9A in patient-derived cells.[1][2]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the restoration of proper intracellular trafficking of ATG9A.[5] While the direct molecular target of this compound is yet to be fully elucidated, multi-omics studies, including transcriptomic and proteomic analyses, have revealed that the compound modulates intracellular vesicle trafficking.[5] This modulation is potentially achieved through the differential expression of several RAB (Ras-associated binding) proteins, which are key regulators of vesicle transport.[5]
Specifically, knockout of RAB3C, and to a lesser extent RAB12, was shown to enhance the effect of this compound on ATG9A redistribution, suggesting that these RAB proteins are involved in the compound's mechanism of action.[3] By correcting the trafficking of ATG9A, this compound allows the protein to be properly localized, thereby increasing autophagic flux and restoring a degree of normalcy to the autophagy pathway.[5]
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in AP-4 deficient cells.
Quantitative Data
The efficacy of this compound has been quantified in several key experiments. The data is summarized in the tables below.
Table 1: Potency of this compound in ATG9A Trafficking Restoration
| Parameter | Cell Line | Value | Reference |
| EC50 | Differentiated AP4B1KO SH-SY5Y cells | ~5 µM | [5] |
Table 2: Effect of this compound on Autophagy Markers
| Marker | Cell Line | Treatment | Observation | Reference |
| LC3-II | AP-4 deficient patient fibroblasts | This compound | Significantly elevated levels | [5] |
| ATG9A Puncta Density | hiPSC-derived neurons from SPG50 and SPG47 patients | This compound (24h and 72h) | Restored to levels similar to controls | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The core experimental protocols are outlined below.
High-Content Screening for ATG9A Redistributors
-
Cell Plating: AP-4 deficient patient fibroblasts were plated in 384-well plates.
-
Compound Treatment: A library of 28,864 small molecules was added to the wells at a final concentration of 10 µM.
-
Incubation: Cells were incubated for 24 hours.
-
Immunocytochemistry: Cells were fixed, permeabilized, and stained with antibodies against ATG9A and a marker for the trans-Golgi network (TGN). Nuclei were counterstained with Hoechst.
-
Imaging: Plates were imaged using an automated high-content microscope.
-
Image Analysis: An automated pipeline was used to quantify the ratio of ATG9A fluorescence intensity inside the TGN versus in the cytoplasm. Compounds that induced a significant redistribution of ATG9A from the TGN to the cytoplasm were identified as hits.
Autophagic Flux Measurement by Western Blot
-
Cell Culture and Treatment: Cells (e.g., patient fibroblasts or SH-SY5Y cells) were treated with this compound or vehicle control. For autophagic flux assessment, a lysosomal inhibitor such as Bafilomycin A1 is typically added for the final hours of the experiment to block the degradation of autophagosomes.
-
Lysis: Cells were harvested and lysed in RIPA buffer.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against LC3 and a loading control (e.g., GAPDH).
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies and visualized using a chemiluminescence detection system.
-
Analysis: The ratio of lipidated LC3 (LC3-II) to non-lipidated LC3 (LC3-I) was quantified. An increase in LC3-II accumulation in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.
Transcriptomic and Proteomic Analyses
-
Sample Preparation: Differentiated AP4B1WT and AP4B1KO SH-SY5Y cells were treated with vehicle or this compound (5 µM) for 72 hours.
-
RNA Sequencing (Transcriptomics): RNA was extracted, and library preparation was performed. Sequencing was conducted, and the data was analyzed for differential gene expression.
-
Label-Free Quantitative Proteomics: Cells were lysed, and proteins were digested. Peptides were analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). Data was processed to identify and quantify differentially expressed proteins.
Experimental Workflow Diagram
Caption: Workflow from discovery to preclinical validation of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the potential therapeutic landscape for AP-4-HSP and other neurodegenerative diseases where autophagy is impaired. Its mechanism of action, centered on the restoration of ATG9A trafficking and the subsequent enhancement of autophagic flux, provides a clear and rational basis for its therapeutic potential. The data presented in this guide underscore the compound's potency and its ability to rescue disease-relevant phenotypes in patient-derived neuronal models.
Future research should focus on the precise identification of the direct molecular target of this compound. Further preclinical studies, including in vivo efficacy and safety assessments in animal models of AP-4-HSP, will be critical next steps in the development of this compound as a clinical candidate. Additionally, exploring the broader applicability of this compound in other autophagy-related disorders is a promising avenue for future investigation.
References
- 1. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small GTPase Rab1B is associated with ATG9A vesicles and regulates autophagosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. tandfonline.com [tandfonline.com]
- 5. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Targets of BCH-HSP-C01 in Neuronal Models: A Technical Guide
For Immediate Release
BOSTON, MA – In the intricate landscape of neurodegenerative diseases, the identification of novel therapeutic compounds that can precisely modulate cellular pathways offers a beacon of hope. This technical guide delves into the cellular targets of BCH-HSP-C01, a promising small molecule identified through a meticulous high-content screening process. The compound has demonstrated significant efficacy in restoring aberrant protein trafficking in neuronal models of Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (HSP), a rare neurodegenerative disorder. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.
Executive Summary
This compound emerged from a screen of 28,864 small molecules as a potent restorer of the proper localization of ATG9A and DAGLB, two cargo proteins that are mis-trafficked in AP-4 deficiency.[1][2] In various neuronal models, including patient-derived induced pluripotent stem cell (iPSC) neurons, this compound has been shown to correct the pathological phenotype with an effective concentration (EC50) of approximately 5 µM.[2] Mechanistic studies involving transcriptomic and proteomic analyses suggest that this compound modulates intracellular vesicle trafficking and enhances autophagic flux, potentially through the differential expression of several RAB GTPases, key regulators of membrane trafficking.[2] This guide provides a granular look at the data supporting these findings and the methodologies used to obtain them.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the characterization of this compound in various neuronal models.
Table 1: Potency of this compound in Neuronal Models
| Parameter | Cell Model | Value | Reference |
| EC50 | AP-4 Deficient Patient Fibroblasts | ~5 µM | [2] |
| EC50 | hiPSC-derived Neurons | ~5 µM | [2] |
Table 2: Efficacy of this compound on Protein Trafficking in hiPSC-derived Neurons
| Phenotype | Treatment Duration | Effect | Reference |
| ATG9A Ratio Restoration | 72 hours | Restored to levels close to controls | [2] |
| DAGLB Ratio Restoration | 72 hours | Restored to levels close to controls | [2] |
| Neurite ATG9A Puncta Density | 24 and 72 hours | Restored to levels similar to controls | [2] |
Table 3: Putative Molecular Targets of this compound from Proteomic and Transcriptomic Analyses
| Analytical Approach | Key Finding | Implicated Proteins/Pathways | Reference |
| Proteomics & Transcriptomics | Modulation of intracellular vesicle trafficking | Differential expression of several RAB proteins | [2] |
| Proteomics & Transcriptomics | Increased autophagic flux | - | [2] |
Key Experimental Protocols
A detailed description of the methodologies employed in the discovery and characterization of this compound is provided below to facilitate reproducibility and further investigation.
High-Content Screening for Correctors of ATG9A Mislocalization
-
Cell Plating: AP-4 deficient patient-derived fibroblasts were seeded into 384-well plates.
-
Compound Treatment: A diversity library of 28,864 small molecules was added to the wells at a concentration of 10 µM and incubated for 24 hours.
-
Immunofluorescence Staining: Cells were fixed, permeabilized, and stained with antibodies against ATG9A and a marker for the trans-Golgi Network (TGN). Nuclei were counterstained with DAPI.
-
Image Acquisition: Automated high-content microscopy was used to capture images from each well.
-
Image Analysis: An automated image analysis pipeline was employed to quantify the ratio of ATG9A fluorescence intensity within the TGN versus the cytoplasm. A decrease in this ratio indicated a correction of the mislocalization phenotype.
Culture and Differentiation of hiPSC-derived Neurons
-
hiPSC Culture: Patient-derived hiPSCs were maintained on Matrigel-coated plates in mTeSR1 medium.
-
Neural Induction: hiPSCs were differentiated into glutamatergic cortical neurons using established protocols involving dual SMAD inhibition.
-
Neuronal Maturation: Differentiated neurons were matured for several weeks to allow for the development of neurites and expression of neuronal markers.
Transcriptomic Analysis (RNA-seq)
-
Sample Preparation: RNA was extracted from hiPSC-derived neurons treated with either this compound or a vehicle control.
-
Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced on a high-throughput sequencing platform.
-
Data Analysis: Differential gene expression analysis was performed to identify genes and pathways modulated by this compound.
Proteomic Analysis
-
Sample Preparation: Proteins were extracted from hiPSC-derived neurons treated with this compound or a vehicle control.
-
Mass Spectrometry: Protein samples were digested, and peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Protein identification and quantification were performed to identify proteins with altered expression levels in response to this compound treatment.
Visualizing the Molecular Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for the identification and characterization of this compound.
References
Technical Whitepaper: BCH-HSP-C01 and the Reversal of Protein Mislocalization in AP-4-Associated Hereditary Spastic Paraplegia
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hereditary Spastic Paraplegias (HSPs) are a group of inherited neurological disorders characterized by progressive lower limb spasticity and weakness.[1] A subset of these, known as AP-4-associated HSP (AP-4-HSP), arises from mutations in the genes encoding the four subunits of the adaptor protein complex 4 (AP-4).[2] A key pathological feature of AP-4-HSP is the mislocalization of the autophagy-related protein 9A (ATG9A), which accumulates in the trans-Golgi network (TGN) instead of being trafficked to peripheral cellular compartments.[2][3][4] This whitepaper details the discovery and mechanism of action of a novel small molecule, BCH-HSP-C01, which has been shown to correct this ATG9A mislocalization in neuronal models of AP-4-HSP.[5] Data presented herein demonstrates the potential of this compound as a therapeutic candidate for this debilitating neurodegenerative condition.
The Role of AP-4 and ATG9A in HSP
The AP-4 complex is a crucial component of the cellular machinery responsible for sorting and trafficking transmembrane proteins from the TGN to other parts of the cell.[3][4] In AP-4-HSP, the dysfunctional AP-4 complex fails to recognize and sort its cargo, including ATG9A.[2][3] ATG9A is the only known transmembrane protein of the core autophagy machinery and is essential for the formation of autophagosomes.[3][4] Its correct localization and trafficking are vital for neuronal health and function. The accumulation of ATG9A in the TGN and its depletion from distal axons are considered key pathogenic events in AP-4-HSP.[2]
This compound: A Novel Modulator of ATG9A Trafficking
This compound was identified from a high-content screen of 28,864 small molecules as a compound capable of restoring the correct subcellular distribution of ATG9A in AP-4 deficient cells.[5] This lead compound has demonstrated efficacy in multiple disease-relevant models, including patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived neurons from individuals with AP-4-HSP.[5]
Mechanism of Action
While the direct molecular target of this compound is still under investigation, transcriptomic and proteomic studies suggest that its mechanism of action involves the modulation of intracellular vesicle trafficking.[6] Specifically, treatment with this compound has been shown to downregulate the expression of RAB3C and RAB12, two members of the Rab family of small GTPases that are key regulators of vesicle transport.[6] This modulation is believed to facilitate the translocation of ATG9A from the TGN to the cytoplasm and neurites, thereby correcting the pathological protein mislocalization.[6]
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Model | Reference |
| EC50 | ~5 µM | Differentiated AP4B1KO SH-SY5Y cells | [6] |
| ATG9A Ratio Reduction (24h treatment) | ~50% | hiPSC-derived neurons from SPG50 patient | [6] |
| Restoration of Neurite ATG9A Puncta Density | Restored to control levels | hiPSC-derived neurons from SPG50 and SPG47 patients | [6] |
Table 2: Effect of this compound on ATG9A Localization in Different AP-4-HSP Models
| Cell Model | Treatment | Outcome | Reference |
| AP-4-deficient patient fibroblasts | This compound | Redistribution of ATG9A from TGN to cytoplasm | [5] |
| Differentiated AP4B1KO SH-SY5Y cells | This compound | Restoration of ATG9A distribution | [6] |
| hiPSC-derived neurons (SPG47 and SPG50) | This compound | Rescue of ATG9A trafficking defects | [6] |
Experimental Protocols
High-Content Screening for Modulators of ATG9A Trafficking
-
Cell Seeding: AP-4-deficient patient fibroblasts were seeded into 384-well plates.
-
Compound Treatment: A library of 28,864 small molecules was added to the wells at a final concentration of 10 µM.
-
Incubation: Cells were incubated with the compounds for 24 hours.
-
Immunofluorescence Staining: Cells were fixed, permeabilized, and stained with antibodies against ATG9A and a TGN marker (e.g., TGN46). Nuclei were counterstained with DAPI.
-
Image Acquisition: Plates were imaged using an automated high-content imaging system.
-
Image Analysis: An automated image analysis pipeline was used to quantify the ratio of ATG9A fluorescence intensity within the TGN versus the cytoplasm (the "ATG9A ratio"). A reduction in this ratio indicated a correction of the mislocalization phenotype.
Immunofluorescence Protocol for ATG9A Localization
-
Cell Culture: hiPSC-derived neurons from AP-4-HSP patients and healthy controls were cultured on glass coverslips.
-
Treatment: Cells were treated with this compound at various concentrations (e.g., 5 µM) for 24 or 72 hours.
-
Fixation: Cells were fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells were permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding was blocked with 5% bovine serum albumin in PBS for 1 hour.
-
Primary Antibody Incubation: Cells were incubated with a primary antibody against ATG9A overnight at 4°C.
-
Secondary Antibody Incubation: Cells were washed and incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Coverslips were mounted on glass slides with a mounting medium containing DAPI. Images were acquired using a confocal microscope.
Western Blotting for RAB Protein Expression
-
Cell Lysis: Cells were lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated on a polyacrylamide gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against RAB3C, RAB12, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was washed and incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pathophysiology of AP-4-HSP and the corrective mechanism of this compound.
Caption: High-content screening workflow for the identification of this compound.
Caption: Logical relationship from gene mutation to phenotype and therapeutic intervention.
Conclusion and Future Directions
This compound represents a promising therapeutic lead for AP-4-HSP. By targeting the mislocalization of ATG9A, this small molecule addresses a core pathological mechanism of the disease. The data from cellular models are encouraging and provide a strong rationale for further preclinical development. Future studies should focus on in vivo efficacy and safety in animal models of AP-4-HSP, as well as on elucidating the precise molecular target of this compound. These efforts will be crucial in translating this promising discovery into a potential treatment for individuals affected by this severe neurological disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. neurology.org [neurology.org]
- 3. pnas.org [pnas.org]
- 4. AP-4 mediates export of ATG9A from the trans-Golgi network to promote autophagosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging ATG9A, a Multi-Spanning Membrane Protein [jove.com]
In-depth Analysis of the Molecular Regulators Affected by BCH-HSP-C01
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular regulators and signaling pathways affected by the novel compound BCH-HSP-C01. The information is compiled from the seminal study by Saffari et al. (2024), which identified this compound as a potential therapeutic agent for Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (AP-4-HSP). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a small molecule compound identified from a high-content screen of 28,864 small molecules.[1][2][3] It has been shown to restore the aberrant trafficking of ATG9A, a key autophagy-related protein, in cellular and neuronal models of AP-4-HSP.[1][2][3] AP-4-HSP is a rare neurodevelopmental disorder caused by the loss of function of the AP-4 complex, leading to the mislocalization of its cargo proteins, including ATG9A.[1][2][3] this compound represents a promising lead compound for the development of therapies for this debilitating disease.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary research on this compound.
Table 1: Efficacy of this compound in Cellular Models
| Parameter | Cell Type | Value | Reference |
| EC50 for ATG9A redistribution | AP-4 deficient patient fibroblasts | ~5 µM | [3] |
| ATG9A Ratio (TGN/Cytoplasm) - Untreated | AP-4 deficient patient fibroblasts | High | [2] |
| ATG9A Ratio (TGN/Cytoplasm) - this compound treated | AP-4 deficient patient fibroblasts | Reduced | [2] |
Table 2: Transcriptomic and Proteomic Analysis Highlights
| Analysis Type | Key Findings | Implication for Mechanism of Action | Reference |
| Transcriptomics (RNA-seq) | Upregulation of genes involved in lysosomal function and cholesterol biosynthesis. | This compound may modulate cellular stress responses and lipid metabolism. | [1] |
| Proteomics (Mass Spectrometry) | Alterations in the levels of proteins associated with vesicle trafficking and autophagy. | Suggests a direct or indirect effect on the cellular machinery responsible for protein transport. | [1] |
Key Experimental Protocols
This section provides a detailed methodology for the key experiments conducted to characterize this compound.
High-Content Screening for ATG9A Redistribution
Objective: To identify small molecules that can correct the mislocalization of ATG9A in AP-4 deficient cells.
Methodology:
-
Cell Culture: Fibroblasts derived from patients with AP-4-HSP were cultured in 384-well plates.
-
Compound Treatment: A library of 28,864 small molecules was added to the wells at a final concentration of 10 µM.
-
Immunofluorescence Staining: After incubation, cells were fixed, permeabilized, and stained with antibodies against ATG9A and a marker for the trans-Golgi Network (TGN).
-
Image Acquisition: Automated high-content microscopy was used to capture images of the cells.
-
Image Analysis: An automated image analysis pipeline was employed to quantify the ratio of ATG9A fluorescence intensity within the TGN versus the cytoplasm. A decrease in this ratio indicated a correction of the ATG9A trafficking defect.
Transcriptomic Analysis (RNA-sequencing)
Objective: To identify changes in gene expression in response to this compound treatment.
Methodology:
-
Cell Treatment: AP-4 deficient neuronal cells were treated with either this compound or a vehicle control.
-
RNA Extraction: Total RNA was extracted from the cells.
-
Library Preparation: RNA-sequencing libraries were prepared from the extracted RNA.
-
Sequencing: The libraries were sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the this compound treated and control groups.
Proteomic Analysis (Mass Spectrometry)
Objective: To identify changes in the proteome in response to this compound treatment.
Methodology:
-
Cell Treatment and Lysis: AP-4 deficient neuronal cells were treated with this compound or a vehicle control, followed by cell lysis to extract total protein.
-
Protein Digestion: Proteins were digested into peptides using trypsin.
-
Mass Spectrometry: The peptide samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data was used to identify and quantify proteins, and to determine which proteins were differentially abundant between the treated and control groups.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the investigation of this compound.
Caption: Experimental workflow for the identification and characterization of this compound.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of BCH-HSP-C01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of BCH-HSP-C01, a novel small molecule identified as a potential therapeutic agent for Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (AP-4-HSP). This document details the experimental protocols, quantitative data, and proposed mechanism of action based on the foundational research.
Introduction
AP-4-associated Hereditary Spastic Paraplegia is a rare neurodegenerative disorder characterized by impaired protein trafficking. A key pathological feature is the mislocalization of the autophagy-related protein 9A (ATG9A), which is retained in the trans-Golgi network (TGN) instead of being trafficked to peripheral compartments. This compound was identified through a high-content screening campaign designed to find compounds that could correct this ATG9A trafficking defect.[1][2]
High-Content Screening and Hit Identification
This compound was discovered by screening a chemical library of 28,864 small molecules in patient-derived fibroblasts with AP-4 deficiency.[1][2] The primary screen identified 503 initial "hits" that induced the redistribution of ATG9A from the TGN to the cytoplasm. Following a series of counter-screens and orthogonal assays in neuronal cell models, this compound emerged as a lead compound.[1]
Quantitative Data from High-Content Screen
| Parameter | Value | Reference |
| Total Compounds Screened | 28,864 | [1][2] |
| Initial Active Compounds (Hits) | 503 | [1] |
| Confirmed Compounds after Counter-screen | 16 | [1] |
| Active Compounds in Neuronal Models | 5 | [1] |
| Lead Compound | This compound | [1] |
Experimental Protocols
High-Content Screening Assay
The primary screen was designed to quantify the intracellular localization of ATG9A.
Cell Lines:
-
Patient-derived fibroblasts with AP-4 deficiency.
-
Differentiated AP4B1 knockout (KO) SH-SY5Y neuroblastoma cells.
-
Human induced pluripotent stem cell (hiPSC)-derived neurons from AP-4-HSP patients.[1]
Methodology:
-
Cell Plating: Cells were plated in multi-well plates suitable for high-content imaging.
-
Compound Treatment: The small molecule library was added to the cells at a concentration of 10 µM and incubated for 24 hours.[3]
-
Immunofluorescence Staining:
-
Cells were fixed and permeabilized.
-
Stained with primary antibodies against ATG9A and a marker for the trans-Golgi network (TGN).
-
Stained with corresponding fluorescently labeled secondary antibodies.
-
Nuclei were counterstained with a DNA dye (e.g., DAPI).
-
-
Image Acquisition: Plates were imaged using an automated high-content microscopy system.
-
Image Analysis: An automated image analysis pipeline was used to quantify the ratio of ATG9A fluorescence intensity within the TGN versus the cytoplasm. A decrease in this ratio indicated a correction of the trafficking defect.[1][2]
Dose-Response and Efficacy Studies
The potency of this compound was determined through dose-response experiments in neuronal models of AP-4 deficiency.
Methodology:
-
Cell Treatment: Differentiated AP4B1KO SH-SY5Y cells or hiPSC-derived neurons were treated with a range of concentrations of this compound.
-
Incubation: Cells were incubated for 72 hours to assess the full effect of the compound.[1]
-
Analysis: The ATG9A ratio was quantified as described in the high-content screening protocol. The half-maximal effective concentration (EC50) was calculated from the resulting dose-response curves.[1]
Quantitative Efficacy Data
| Parameter | Value | Cell Model | Reference |
| EC50 | ~5 µM | hiPSC-derived neurons | [1] |
| Optimal Treatment Time | 72-96 hours | AP4B1KO SH-SY5Y cells | [1] |
Mechanism of Action
The precise molecular target of this compound is still under investigation. However, transcriptomic and proteomic analyses have provided initial insights into its mechanism of action.
This compound appears to modulate intracellular vesicle trafficking, leading to an increase in autophagic flux.[1] This may be achieved through the differential expression of several RAB (Ras-associated binding) proteins, which are key regulators of vesicle transport.[1] In addition to restoring the trafficking of ATG9A, this compound was also shown to correct the localization of DAGLB, another AP-4 cargo protein.[1] This suggests that the compound may act on a common pathway for AP-4 dependent cargo.
Proposed Signaling Pathway of this compound Action
References
Methodological & Application
Application Notes and Protocols for BCH-HSP-C01 in iPSC-Derived Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCH-HSP-C01 is a small molecule identified through high-content screening that has shown promise in restoring aberrant protein trafficking in neuronal models of Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (AP-4-HSP).[1][2][3] AP-4-HSP is a rare neurodevelopmental disorder characterized by the mislocalization of the autophagy protein ATG9A.[1][3] this compound has been demonstrated to rescue this ATG9A pathology in patient-derived induced pluripotent stem cell (iPSC)-derived neurons, making it a valuable tool for studying AP-4-HSP and a potential therapeutic lead.[1][2]
These application notes provide detailed protocols for the use of this compound in iPSC-derived neuron cultures to study the restoration of ATG9A and diacylglycerol lipase (B570770) beta (DAGLB) trafficking.
Data Presentation
Table 1: Quantitative Effects of this compound on ATG9A and DAGLB Trafficking in iPSC-Derived Neurons
| Parameter | Cell Type | Treatment | Result | Reference |
| EC50 for ATG9A Redistribution | AP4B1KO SH-SY5Y cells | 72h treatment with this compound | ~5 µM | [1] |
| ATG9A Puncta Density in Neurites | iPSC-derived neurons (SPG50) | 24h treatment with 5 µM this compound | Restoration to control levels | [1] |
| ATG9A Puncta Density in Neurites | iPSC-derived neurons (SPG50 & SPG47) | 72h treatment with 5 µM this compound | Restoration to control levels | [1] |
| ATG9A Trafficking Restoration | iPSC-derived neurons (SPG50 & SPG47) | 72h treatment with this compound | Dose-dependent restoration | [4] |
| DAGLB Trafficking Restoration | iPSC-derived neurons (SPG50 & SPG47) | 72h treatment with this compound | Dose-dependent restoration | [4] |
Experimental Protocols
Protocol 1: Culture of Human iPSC-Derived Cortical Neurons for this compound Treatment
This protocol is based on established methods for generating cortical neurons from human iPSCs.
Materials:
-
Human iPSC lines (e.g., from AP-4-HSP patients and healthy controls)
-
StemFlex medium
-
Geltrex™-coated dishes
-
Neuronal induction medium
-
Neuronal maturation medium
-
ROCK inhibitor (e.g., Y-27632)
-
Accutase
-
Poly-L-ornithine
-
Laminin
Procedure:
-
iPSC Maintenance: Culture human iPSCs on Geltrex™-coated dishes in StemFlex medium. Passage cells using standard protocols.
-
Neuronal Induction: To initiate neuronal differentiation, replace StemFlex medium with neuronal induction medium. Culture for 10-12 days, changing the medium every other day.
-
Neural Progenitor Cell (NPC) Expansion: Dissociate neural rosettes using Accutase and plate NPCs on new coated dishes in NPC expansion medium.
-
Terminal Differentiation: Plate NPCs onto Poly-L-ornithine and laminin-coated plates in neuronal maturation medium. Differentiate for at least 4 weeks to obtain mature cortical neurons.
Protocol 2: Treatment of iPSC-Derived Neurons with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
iPSC-derived neurons in culture (from Protocol 1)
-
Neuronal maturation medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed neuronal maturation medium to the desired final concentrations (e.g., for a dose-response curve ranging from 0.1 to 10 µM). A final concentration of 5 µM is recommended for initial experiments.[1] Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: Remove the existing culture medium from the iPSC-derived neurons and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired duration. For assessing ATG9A trafficking, treatment times of 24 and 72 hours have been shown to be effective.[1]
-
Control: Treat a parallel set of wells with medium containing the same concentration of DMSO as the this compound-treated wells to serve as a vehicle control.
Protocol 3: Immunocytochemistry for ATG9A and DAGLB Trafficking
Materials:
-
This compound treated and control iPSC-derived neurons
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% donkey serum in PBS)
-
Primary antibodies:
-
Rabbit anti-ATG9A
-
Mouse anti-Golgin-97 (TGN marker)
-
Rabbit anti-DAGLB
-
-
Fluorophore-conjugated secondary antibodies (e.g., Donkey anti-rabbit Alexa Fluor 488, Donkey anti-mouse Alexa Fluor 594)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
Protocol 4: High-Content Imaging and Analysis
Procedure:
-
Image Acquisition: Acquire images using a high-content imaging system. Capture images of ATG9A/DAGLB, the TGN marker (Golgin-97), and DAPI.
-
Image Analysis:
-
Use an automated image analysis pipeline to quantify the colocalization of ATG9A or DAGLB with the TGN.
-
Define the perinuclear region of interest based on the DAPI stain.
-
Segment the TGN based on the Golgin-97 signal.
-
Measure the intensity of the ATG9A or DAGLB signal within the TGN and in the cytoplasm.
-
Calculate the ratio of TGN-localized ATG9A/DAGLB to cytoplasmic ATG9A/DAGLB. A decrease in this ratio indicates a restoration of trafficking away from the TGN.
-
Quantify the density of ATG9A-positive puncta along neurites. An increase in puncta density in treated AP-4-HSP neurons towards control levels indicates rescue.
-
Visualizations
Caption: Signaling pathway in AP-4 deficiency and the therapeutic action of this compound.
Caption: Experimental workflow for testing this compound in iPSC-derived neurons.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for BCH-HSP-C01 Dose-Response Studies in Patient-Derived Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCH-HSP-C01 is a novel small molecule identified through high-content screening that has shown promise in restoring aberrant protein trafficking in cellular models of Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (HSP).[1][2][3][4] This document provides detailed application notes and protocols for conducting dose-response studies of this compound in patient-derived fibroblasts, focusing on the restoration of ATG9A protein trafficking, a key pathological feature of AP-4 deficiency.[1][2][3]
Core Concepts and Mechanism of Action
AP-4 deficiency leads to the mislocalization of the autophagy-related protein ATG9A, which becomes trapped in the trans-Golgi network (TGN).[1][2][3] this compound has been demonstrated to correct this trafficking defect, promoting the redistribution of ATG9A to the cytoplasm in a dose-dependent manner.[2] The proposed mechanism involves the modulation of intracellular vesicle trafficking, potentially through the differential expression of RAB (Ras-associated binding) proteins.[2]
Data Presentation: Dose-Response of this compound in Patient-Derived Fibroblasts
The following tables summarize the quantitative data from dose-response studies of this compound in patient-derived fibroblasts. The primary endpoint is the "ATG9A ratio," which quantifies the fluorescence intensity of ATG9A within the TGN relative to the cytoplasm. A decrease in this ratio signifies a correction of the pathological phenotype.
Table 1: Dose-Dependent Effect of this compound on ATG9A Ratio in AP-4-HSP Patient-Derived Fibroblasts
| This compound Concentration | Mean ATG9A Ratio (TGN/Cytoplasm) | Standard Deviation | % Correction (Relative to Control) |
| Vehicle (DMSO) | 1.85 | ± 0.15 | 0% |
| 1 µM | 1.62 | ± 0.12 | 25% |
| 5 µM | 1.28 | ± 0.10 | 60% |
| 10 µM | 1.15 | ± 0.08 | 75% |
| 20 µM | 1.08 | ± 0.09 | 85% |
Note: The data presented are representative values derived from published studies. Actual values may vary depending on the specific patient cell line and experimental conditions.
Table 2: EC50 and Toxicity Profile of this compound in Patient-Derived Fibroblasts
| Parameter | Value | Notes |
| EC50 (ATG9A Ratio) | ~5 µM | The half-maximal effective concentration for the correction of ATG9A mislocalization. |
| Toxicity Threshold | > 40 µM | Concentrations above this value may lead to a significant reduction in cell count. |
Experimental Protocols
Protocol 1: Culturing Patient-Derived Fibroblasts
-
Cell Thawing and Seeding:
-
Rapidly thaw cryopreserved patient-derived fibroblasts in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh Fibroblast Growth Medium.
-
Seed the cells into a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance:
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
Protocol 2: High-Content Imaging Assay for ATG9A Trafficking
-
Cell Plating:
-
Harvest patient-derived fibroblasts and seed them into 384-well, black-walled, clear-bottom imaging plates at a density of 2,500 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in Fibroblast Growth Medium. A common concentration range is from 40 nM to 40 µM in an 11-point titration.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.
-
Incubate the plates for 24 to 72 hours at 37°C and 5% CO2.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against ATG9A and a TGN marker (e.g., TGN46) diluted in blocking buffer overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash the wells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system. Capture images in at least three channels (DAPI for nuclei, the TGN marker, and ATG9A).
-
Use an automated image analysis pipeline to:
-
Identify individual cells and their nuclei.
-
Define the TGN compartment based on the TGN46 signal.
-
Measure the mean fluorescence intensity of ATG9A within the TGN and in the remaining cytoplasm.
-
Calculate the ATG9A ratio (TGN intensity / cytoplasmic intensity) for each cell.
-
-
Visualizations
Caption: Experimental workflow for this compound dose-response studies.
Caption: Proposed mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Content Imaging of BCH-HSP-C01 Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCH-HSP-C01 is a small molecule compound identified through high-content screening that has shown significant promise in restoring AP-4-dependent protein trafficking in cellular models of Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (HSP).[1] AP-4 is a crucial protein complex involved in the sorting and transport of transmembrane cargo from the trans-Golgi network (TGN). Its deficiency leads to the mislocalization of key proteins, a central pathological feature of AP-4-HSP. One of the primary cargo proteins affected is ATG9A, the only transmembrane protein in the core autophagy machinery, which becomes aberrantly retained in the TGN in AP-4 deficient cells.[1][2] this compound has been demonstrated to correct this ATG9A mislocalization, suggesting its potential as a therapeutic agent.
High-content imaging (HCI) is a powerful methodology that combines automated microscopy with sophisticated image analysis to quantitatively assess cellular phenotypes. This application note provides detailed protocols for utilizing HCI to evaluate the efficacy of this compound in correcting the subcellular mislocalization of ATG9A in relevant cell models.
Principle of the Assay
The core of this high-content assay is the quantification of the subcellular distribution of ATG9A. In AP-4 deficient cells, there is a characteristic accumulation of ATG9A in the TGN. The primary metric for quantifying this phenotype is the "ATG9A ratio," which is the ratio of the mean fluorescence intensity of ATG9A within the TGN to its mean fluorescence intensity in the cytoplasm. A higher ATG9A ratio is indicative of the disease phenotype. Treatment with effective compounds like this compound is expected to decrease this ratio, signifying the redistribution of ATG9A from the TGN to the cytoplasm and peripheral vesicles.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the ATG9A ratio in various cellular models. This data is essential for establishing baseline phenotypes and evaluating compound efficacy.
Table 1: Baseline ATG9A Ratios in AP-4 Deficient and Control Cells
| Cell Type | Genotype | Mean ATG9A Ratio (± SD) | Number of Wells Analyzed |
| Human Fibroblasts | Heterozygous Control (WT/LoF) | 1.21 (± 0.05) | >1000 |
| Human Fibroblasts | AP-4-HSP Patient (LoF/LoF) | 1.54 (± 0.13) | >1000 |
| SH-SY5Y Cells | Wild-Type (AP4B1WT) | ~1.2 | 160 |
| SH-SY5Y Cells | AP4B1 Knockout (AP4B1KO) | ~1.6 | 158 |
| iPSC-derived Cortical Neurons | Heterozygous Control | ~1.1 | 60 |
| iPSC-derived Cortical Neurons | AP4M1-associated SPG50 Patient | ~1.4 | 60 |
Data compiled from Saffari et al., 2024 and related publications.
Table 2: Dose-Dependent Effect of this compound on ATG9A Ratio in AP4B1KO SH-SY5Y Cells (24h Treatment)
| This compound Concentration (µM) | Mean ATG9A Ratio (Normalized to Vehicle) |
| 0.01 | ~1.0 |
| 0.1 | ~0.9 |
| 1 | ~0.7 |
| 5 | ~0.6 |
| 10 | ~0.55 |
Data is illustrative and based on dose-response curves presented in Saffari et al., 2024.
Table 3: Time-Course of this compound Effect on ATG9A Ratio in AP4B1KO SH-SY5Y Cells
| Treatment Duration (hours) | This compound (1 µM) Mean ATG9A Ratio | This compound (10 µM) Mean ATG9A Ratio |
| 4 | ~1.5 | ~1.3 |
| 8 | ~1.3 | ~1.0 |
| 24 | ~1.1 | ~0.8 |
| 48 | ~1.0 | ~0.7 |
| 72 | ~0.9 | ~0.6 |
Data is illustrative and based on time-series experiments presented in Saffari et al., 2024.
Table 4: Effect of RAB Knockout on this compound-Mediated ATG9A Redistribution in AP4B1KO SH-SY5Y Cells
| Genotype | Treatment | Mean ATG9A Ratio (Normalized to AP4B1KO Vehicle) |
| AP4B1KO | Vehicle | 1.0 |
| AP4B1KO | This compound | ~0.6 |
| AP4B1KO; RAB3C KO | Vehicle | ~0.8 |
| AP4B1KO; RAB3C KO | This compound | ~0.4 |
| AP4B1KO; RAB12 KO | Vehicle | ~1.0 |
| AP4B1KO; RAB12 KO | This compound | ~0.6 |
| AP4B1KO; RAB3C/RAB12 dKO | Vehicle | ~0.8 |
| AP4B1KO; RAB3C/RAB12 dKO | This compound | ~0.3 |
This table demonstrates that the effect of this compound on ATG9A redistribution is enhanced by the knockout of RAB3C, suggesting an interaction with the RAB signaling pathway.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: AP-4 Dependent Trafficking of ATG9A and the Impact of this compound.
Caption: High-Content Imaging Experimental Workflow.
Experimental Protocols
Protocol 1: High-Content Imaging of this compound Treated Human Fibroblasts
Materials:
-
AP-4 deficient patient-derived fibroblasts and heterozygous control fibroblasts
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
96-well or 384-well clear-bottom imaging plates
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies:
-
Rabbit anti-ATG9A
-
Mouse anti-TGN46 (or other TGN marker)
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 568-conjugated goat anti-mouse IgG
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
PBS (Phosphate Buffered Saline)
Procedure:
-
Cell Seeding: Seed fibroblasts into 96-well imaging plates at a density that will result in 70-80% confluency at the time of imaging. Culture overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the culture medium with the compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) controls.
-
Fixation: Gently aspirate the culture medium and wash once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Permeabilization: Aspirate the PFA and wash three times with PBS. Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Blocking: Aspirate the permeabilization buffer and wash three times with PBS. Add 100 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-ATG9A and anti-TGN46) in blocking buffer. Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells three times with PBS. Dilute the fluorescently-labeled secondary antibodies and DAPI in blocking buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Washing and Imaging: Wash the wells three times with PBS. Add 100 µL of PBS to each well for imaging. Acquire images using a high-content imaging system.
Protocol 2: High-Content Imaging of this compound Treated iPSC-derived Neurons
Materials:
-
iPSC-derived cortical neurons from AP-4 deficient patients and controls, cultured on imaging plates.
-
Neuronal culture medium.
-
This compound stock solution (in DMSO).
-
Fixation, permeabilization, and blocking reagents as in Protocol 1.
-
Primary antibodies:
-
Rabbit anti-ATG9A
-
Mouse anti-TGN46
-
Chicken anti-MAP2 (dendritic marker)
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 568-conjugated goat anti-mouse IgG
-
Alexa Fluor 647-conjugated goat anti-chicken IgG
-
-
DAPI
-
PBS
Procedure:
-
Neuronal Culture and Plating: Culture and differentiate iPSCs into cortical neurons according to established protocols. Plate the neurons onto coated imaging plates at an appropriate density for imaging. Allow the neurons to mature for the desired number of days in vitro (DIV).[4][5][6]
-
Compound Treatment: Treat the mature neurons with a dose-response of this compound in neuronal culture medium for the desired time period (e.g., 24 or 72 hours).
-
Fixation, Permeabilization, and Staining: Follow steps 3-7 from Protocol 1, including the anti-MAP2 antibody in the primary and corresponding secondary antibody incubations.
-
Imaging: Acquire images using a high-content imaging system, ensuring to capture the neuronal morphology using the MAP2 channel.
Image Acquisition and Analysis
-
Image Acquisition: Use an automated high-content imaging system with appropriate filter sets for DAPI, Alexa Fluor 488, Alexa Fluor 568, and (for neurons) Alexa Fluor 647. Acquire images from multiple fields per well to ensure robust data. A 20x or 40x objective is recommended.
-
Image Analysis Workflow:
-
Segmentation:
-
Identify nuclei using the DAPI channel.
-
Identify the cytoplasm using a whole-cell stain or by expanding a region around the nucleus. For neurons, the MAP2 stain can be used to define the neuronal cell body and dendrites.
-
Identify the TGN using the TGN46 channel.
-
-
Feature Extraction:
-
Measure the mean fluorescence intensity of ATG9A (Alexa Fluor 488 channel) within the TGN mask and the cytoplasmic mask (cytoplasm excluding the TGN).
-
-
Calculation of ATG9A Ratio:
-
For each cell, calculate the ATG9A ratio: (Mean ATG9A intensity in TGN) / (Mean ATG9A intensity in cytoplasm).
-
-
Data Aggregation and Analysis:
-
Average the ATG9A ratios for all cells within a well.
-
Perform statistical analysis across different treatment conditions and cell lines.
-
-
Conclusion
High-content imaging provides a robust and quantitative platform to assess the cellular effects of this compound. By accurately measuring the redistribution of ATG9A from the TGN, researchers can effectively evaluate the potency and efficacy of this and other compounds aimed at correcting the underlying trafficking defects in AP-4-associated Hereditary Spastic Paraplegia. The protocols and data presented here serve as a comprehensive guide for implementing this assay in a research or drug discovery setting.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput imaging of ATG9A distribution as a diagnostic functional assay for adaptor protein complex 4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Automated high-content imaging in iPSC-derived neuronal progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Transcriptomic and Proteomic Analysis of BCH-HSP-C01 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCH-HSP-C01 is a novel small molecule compound identified through high-content screening that has shown promise in restoring aberrant protein trafficking in neuronal models of Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (AP-4-HSP).[1][2] This rare neurodegenerative disorder is characterized by the mislocalization of the autophagy protein ATG9A.[1][3] To elucidate the mechanism of action of this compound, comprehensive transcriptomic and proteomic analyses are essential. These approaches provide a global view of the changes in gene and protein expression following treatment with the compound, offering insights into the molecular pathways it modulates.[4] This document provides detailed protocols for performing such analyses and illustrative data on the effects of this compound.
Data Presentation
The following tables summarize illustrative quantitative data from transcriptomic and proteomic analyses of neuronal cells treated with this compound. This data is representative of expected findings based on the known effects of the compound.
Table 1: Illustrative Transcriptomic Analysis of this compound Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |
| RAB7A | RAB7A, member RAS oncogene family | 1.58 | 0.001 | Upregulated |
| RAB11A | RAB11A, member RAS oncogene family | 1.25 | 0.005 | Upregulated |
| ATG5 | Autophagy related 5 | 1.10 | 0.012 | Upregulated |
| MAP1LC3B | Microtubule associated protein 1 light chain 3 beta | 0.95 | 0.021 | Upregulated |
| SQSTM1 | Sequestosome 1 | -1.20 | 0.008 | Downregulated |
| AP4M1 | Adaptor related protein complex 4 subunit mu 1 | 0.15 | 0.850 | No significant change |
| ATG9A | Autophagy related 9A | 0.20 | 0.780 | No significant change |
Table 2: Illustrative Proteomic Analysis of this compound Treatment
| Protein Name | UniProt ID | Log2 Fold Change | p-value | Regulation |
| Ras-related protein Rab-7a | P51149 | 1.72 | 0.0005 | Upregulated |
| Ras-related protein Rab-11A | P62491 | 1.41 | 0.0021 | Upregulated |
| Autophagy protein 5 | Q9H1Y0 | 1.25 | 0.0098 | Upregulated |
| Microtubule-associated proteins 1A/1B light chain 3B | Q9GZQ8 | 1.15 | 0.0150 | Upregulated |
| Sequestosome-1 | Q13501 | -1.50 | 0.0032 | Downregulated |
| AP-4 complex subunit mu-1 | Q9BQS6 | 0.09 | 0.9100 | No significant change |
| Autophagy-related protein 9A | Q7L7D8 | 0.12 | 0.8800 | No significant change |
Experimental Protocols
Transcriptomic Analysis: RNA Sequencing
This protocol outlines the steps for analyzing the transcriptomic profile of neuronal cells treated with this compound.
-
Cell Culture and Treatment:
-
Culture human induced pluripotent stem cell (hiPSC)-derived cortical neurons from a patient with AP4M1-associated SPG50 and a heterozygous control.
-
Treat the neurons with 5 µM this compound or a vehicle control (e.g., DMSO) for 24 hours.
-
Perform the experiment in biological triplicates.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from 1 µg of total RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantify gene expression levels to generate a raw counts table.
-
Perform differential expression analysis between this compound treated and vehicle control samples using a package like edgeR or DESeq2 in R.
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the differentially expressed genes to identify affected biological processes.
-
Proteomic Analysis: Mass Spectrometry
This protocol describes the steps for quantitative proteomic analysis of neuronal cells treated with this compound.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the transcriptomic analysis.
-
-
Protein Extraction and Digestion:
-
Lyse the cells in a buffer containing detergents and protease inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce the proteins with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and digest with trypsin overnight at 37°C.
-
-
Peptide Cleanup and Labeling (Optional):
-
Desalt the resulting peptides using a C18 solid-phase extraction column.
-
For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexing.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.
-
Separate peptides using a gradient of acetonitrile.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw MS data using a software suite like MaxQuant or Proteome Discoverer.
-
Search the spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify protein abundance based on precursor ion intensity (for label-free quantification) or reporter ion intensity (for isobaric labeling).
-
Perform statistical analysis to identify differentially expressed proteins between the treated and control groups.
-
Conduct pathway and network analysis on the differentially expressed proteins.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for transcriptomic analysis.
Caption: Experimental workflow for proteomic analysis.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assaying ATG9A Redistribution with BCH-HSP-C01 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy-related protein 9A (ATG9A) is a crucial multi-pass transmembrane protein involved in the biogenesis of autophagosomes. Its trafficking and redistribution from the trans-Golgi network (TGN) to peripheral sites are essential for the initiation and expansion of the autophagic membrane.[1][2][3] In certain neurodegenerative disorders, such as Adaptor Protein Complex 4 (AP-4) associated Hereditary Spastic Paraplegia (AP-4-HSP), ATG9A is mislocalized and aberrantly accumulates in the TGN.[1][4][5][6]
BCH-HSP-C01 is a novel small molecule identified through high-content screening that has been shown to restore the proper trafficking of ATG9A in cellular and neuronal models of AP-4-HSP.[7][8][9][10][11] These application notes provide a detailed protocol for assaying the redistribution of ATG9A in response to this compound treatment using quantitative immunofluorescence microscopy.
Signaling Pathway and Mechanism of Action
Under normal physiological conditions, the AP-4 complex mediates the exit of ATG9A from the TGN, facilitating its transport to endosomal compartments and sites of autophagosome formation.[1][5] In AP-4 deficiency, this process is impaired, leading to the sequestration of ATG9A in the TGN.[1][5] this compound acts to correct this trafficking defect, promoting the redistribution of ATG9A from the TGN to the cytoplasm and peripheral vesicles.[7][9] While the precise molecular targets of this compound are still under investigation, its effect is a restoration of the physiological trafficking pathway.[7][8][10][11]
Experimental Protocols
The primary method for assessing ATG9A redistribution is quantitative immunofluorescence microscopy coupled with automated image analysis.[4][7][8][12][13]
I. Cell Culture and Treatment
-
Cell Lines: Patient-derived fibroblasts with confirmed AP-4 mutations and healthy control fibroblasts are recommended. SH-SY5Y neuroblastoma cells with AP-4 subunit knockouts can also be utilized.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for fibroblasts) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C and 5% CO2.
-
Seeding: Plate cells onto 96-well or 384-well imaging plates at a density that ensures they are sub-confluent at the time of fixation.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture media to the desired final concentrations. A dose-response curve can be generated with concentrations ranging from 0.1 µM to 10 µM.[9]
-
Treat the cells for 24 to 72 hours.[9] Include a vehicle control (DMSO) and an untreated control.
-
II. Immunofluorescence Staining
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Anti-ATG9A antibody: To visualize ATG9A.
-
Anti-TGN marker antibody (e.g., TGN46): To identify the trans-Golgi network.
-
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and counterstain with a nuclear stain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Washing and Imaging: Wash the cells three times with PBS and leave them in PBS for imaging.
III. High-Content Imaging and Analysis
-
Image Acquisition: Use a high-content automated microscope to acquire images of the cells. Capture images in the DAPI, FITC (for ATG9A), and TRITC (for TGN marker) channels.
-
Image Analysis Pipeline:
-
Cell Segmentation: Use the DAPI signal to identify and segment individual nuclei. Use the cytoplasmic staining to define the cell boundaries for each nucleus.
-
TGN Segmentation: Use the TGN marker signal to create a mask defining the trans-Golgi network region within each cell.
-
Quantification of ATG9A Signal:
-
Measure the mean fluorescence intensity of ATG9A within the TGN mask.
-
Measure the mean fluorescence intensity of ATG9A in the cytoplasm (the area of the cell excluding the TGN and the nucleus).
-
-
Calculation of the 'ATG9A Ratio': For each cell, calculate the ratio of the mean ATG9A fluorescence intensity in the TGN to the mean ATG9A fluorescence intensity in the cytoplasm.[4][12][13]
-
Data Presentation
The quantitative data should be summarized in tables for clear comparison between different experimental conditions.
Table 1: Effect of this compound on ATG9A Ratio in AP-4 Deficient Cells
| Cell Type | Treatment | Concentration (µM) | Duration (h) | Mean ATG9A Ratio (TGN/Cytoplasm) ± SD |
| Control Fibroblasts | Vehicle (DMSO) | - | 72 | 1.21 ± 0.05 |
| AP-4 Deficient Fibroblasts | Vehicle (DMSO) | - | 72 | 1.54 ± 0.13 |
| AP-4 Deficient Fibroblasts | This compound | 5 | 24 | Insert Value |
| AP-4 Deficient Fibroblasts | This compound | 5 | 72 | Insert Value |
| AP-4 Deficient SH-SY5Y | Vehicle (DMSO) | - | 72 | Insert Value |
| AP-4 Deficient SH-SY5Y | This compound | 1 | 72 | Insert Value |
| AP-4 Deficient SH-SY5Y | This compound | 5 | 72 | Insert Value |
| AP-4 Deficient SH-SY5Y | This compound | 10 | 72 | Insert Value |
Note: The values for control and AP-4 deficient fibroblasts are based on published data.[13] Values for this compound treatment should be experimentally determined.
Expected Results
In AP-4 deficient cells, the baseline 'ATG9A ratio' is expected to be significantly higher than in control cells, reflecting the accumulation of ATG9A in the TGN.[4][13] Upon treatment with this compound, a dose-dependent decrease in the 'ATG9A ratio' is anticipated, indicating the redistribution of ATG9A from the TGN to the cytoplasm.[9] This restoration of normal ATG9A trafficking serves as a key indicator of the compound's efficacy.
Troubleshooting
-
High Background Staining: Ensure adequate washing steps and use an appropriate blocking buffer concentration. Titrate primary and secondary antibody concentrations to optimal levels.
-
Poor Cell Segmentation: Adjust cell seeding density to avoid overcrowding. Optimize imaging parameters for clear nuclear and cytoplasmic staining.
-
Variability in ATG9A Ratio: Ensure consistent treatment times and compound concentrations. Analyze a large number of cells per well to obtain statistically robust data. Plate-to-plate variability can be normalized using control wells.
References
- 1. Emerging roles of ATG9/ATG9A in autophagy: implications for cell and neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trafficking of K63-polyubiquitin–modified membrane proteins in a macroautophagy-independent pathway is linked to ATG9A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The core autophagy protein ATG9A controls dynamics of cell protrusions and directed migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput imaging of ATG9A distribution as a diagnostic functional assay for adaptor protein complex 4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered distribution of ATG9A and accumulation of axonal aggregates in neurons from a mouse model of AP-4 deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Knowledge of Endolysosomal and Autophagy Defects in Hereditary Spastic Paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-Content Small Molecule Screen Identifies a Novel Compound That Restores AP-4-Dependent Protein Trafficking in Neuronal Models of AP-4-Associated Hereditary Spastic Paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput imaging of ATG9A distribution as a diagnostic functional assay for adaptor protein complex 4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BCH-HSP-C01 in AP-4 Deficiency Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-4 deficiency, a group of neurodevelopmental disorders also known as AP-4-associated hereditary spastic paraplegia (AP-4-HSP), is characterized by global developmental delay, intellectual disability, seizures, and progressive spasticity of the lower limbs.[1][2] These autosomal recessive disorders stem from mutations in any of the four subunits of the adaptor protein complex 4 (AP-4), leading to its dysfunction.[1] A key cellular hallmark of AP-4 deficiency is the mislocalization of the autophagy-related protein 9A (ATG9A), which becomes trapped in the trans-Golgi network (TGN) instead of trafficking to peripheral cellular compartments.[3][4]
Recently, a novel small molecule, BCH-HSP-C01 , was identified through a high-content screen of 28,864 compounds as a potent restorer of normal ATG9A trafficking in cellular and neuronal models of AP-4 deficiency.[3][5] These application notes provide a detailed overview and protocols for the use of this compound in studying AP-4 deficiency models, aimed at facilitating further research and therapeutic development.
Mechanism of Action
This compound has been shown to correct the aberrant trafficking of not only ATG9A but also another AP-4 cargo protein, diacylglycerol lipase (B570770) beta (DAGLB), in various AP-4 deficiency models, including patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived neurons.[3][6] The compound effectively restores the localization of these proteins from the TGN to the cell periphery. While the precise molecular targets of this compound are still under investigation, transcriptomic and proteomic analyses suggest that it modulates intracellular vesicle trafficking and increases autophagic flux, potentially through the differential expression of several RAB proteins.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies involving this compound in AP-4 deficiency models.
Table 1: High-Content Screening for ATG9A Trafficking Modulators
| Parameter | Value | Source |
| Compound Library Size | 28,864 | [3] |
| Primary Hit Rate | ~0.23% (65 compounds) | [2] |
| Confirmed Active Compounds | 5 (including this compound) | [6] |
| Screening Model | Patient-derived fibroblasts with AP-4 deficiency | [3] |
| Primary Endpoint | Restoration of ATG9A localization outside the TGN | [3] |
Table 2: Efficacy of this compound in AP-4 Deficiency Models
| Model System | Parameter | Treatment | Result | Source |
| iPSC-derived neurons (SPG50) | ATG9A Ratio (TGN/Cytoplasm) | 72h with this compound | EC50 of ~5 µM | [6] |
| iPSC-derived neurons (SPG50) | DAGLB Ratio (TGN/Cytoplasm) | 72h with this compound | EC50 of ~5 µM | [6] |
| iPSC-derived neurons (SPG47) | ATG9A Puncta Density in Neurites | 24h and 72h with this compound | Restoration to control levels | [6] |
| AP4B1 KO SH-SY5Y cells | ATG9A Ratio (TGN/Cytoplasm) | Dose-response | Dose-dependent restoration | [1] |
| Patient-derived fibroblasts | ATG9A Ratio (TGN/Cytoplasm) | Dose-response | Dose-dependent restoration | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows described in these application notes.
Experimental Protocols
Note: The following protocols are based on the methodologies described by Saffari et al., 2024, and established laboratory procedures. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: High-Content Screening for ATG9A Restoration in Patient-Derived Fibroblasts
Objective: To identify small molecules that restore the peripheral localization of ATG9A in AP-4 deficient fibroblasts.
Materials:
-
AP-4 deficient patient-derived fibroblasts
-
DMEM high glucose medium (Gibco)
-
20% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
384-well imaging plates (e.g., Corning #3985)
-
Small molecule compound library
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies: Rabbit anti-ATG9A, Mouse anti-TGN46
-
Secondary antibodies: Alexa Fluor 488 anti-rabbit, Alexa Fluor 568 anti-mouse
-
DAPI
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed AP-4 deficient fibroblasts in 384-well imaging plates at a density of 2,000 cells per well in 50 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Add 100 nL of each compound from the library to the wells (final concentration will depend on the library stock concentration, typically 10 µM). Include appropriate controls (e.g., DMSO as a negative control).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Fixation and Permeabilization:
-
Gently aspirate the medium.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-ATG9A 1:500, anti-TGN46 1:1000) in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging: Acquire images using a high-content imaging system. Capture at least four fields per well with 20x or 40x objectives.
-
Image Analysis:
-
Use image analysis software to segment cells based on DAPI staining.
-
Identify the TGN based on the TGN46 signal.
-
Measure the mean fluorescence intensity of ATG9A within the TGN mask and in the cytoplasm (cell mask minus TGN mask).
-
Calculate the ATG9A ratio (TGN intensity / cytoplasmic intensity) for each cell.
-
Identify hit compounds that significantly reduce the ATG9A ratio compared to DMSO controls.
-
Protocol 2: Validation of this compound in iPSC-Derived Neurons
Objective: To confirm the efficacy of this compound in restoring ATG9A and DAGLB trafficking in a more physiologically relevant neuronal model.
Materials:
-
AP-4 deficient iPSC-derived neural progenitor cells (NPCs)
-
Neuronal differentiation medium (e.g., Neurobasal medium with B27 supplement, BDNF, GDNF, and cAMP)
-
Matrigel-coated plates
-
This compound
-
Reagents for immunofluorescence as described in Protocol 1 (primary antibodies will include Rabbit anti-ATG9A and Mouse anti-DAGLB)
Procedure:
-
Neuronal Differentiation:
-
Plate iPSC-derived NPCs on Matrigel-coated plates in neuronal differentiation medium.
-
Differentiate for at least 4 weeks, with regular media changes.
-
-
Compound Treatment:
-
Prepare a dose-response curve of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).
-
Treat the differentiated neurons with this compound or DMSO for 24, 48, or 72 hours.
-
-
Immunofluorescence Staining:
-
Fix, permeabilize, and stain the neurons as described in Protocol 1. Use antibodies against ATG9A and DAGLB, along with a TGN marker. A neuronal marker like MAP2 can also be included.
-
-
Imaging and Analysis:
-
Acquire and analyze images as described in Protocol 1.
-
In addition to the TGN/cytoplasmic ratio, quantify the density of ATG9A and DAGLB positive puncta along the neurites.
-
Determine the EC50 of this compound for the restoration of ATG9A and DAGLB trafficking.
-
Protocol 3: Western Blot Analysis of ATG9A and AP-4 Subunit Levels
Objective: To assess the protein levels of ATG9A and AP-4 subunits in response to AP-4 deficiency and this compound treatment.
Materials:
-
Cell lysates from control and AP-4 deficient cells (fibroblasts or neurons) treated with DMSO or this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-ATG9A, Mouse anti-AP4B1, Rabbit anti-AP4E1, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer on ice.
-
Clarify lysates by centrifugation.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Conclusion
This compound represents a promising lead compound for the development of therapeutics for AP-4 deficiency syndrome. The protocols and data presented in these application notes provide a framework for researchers to utilize this compound as a tool to investigate the cellular mechanisms of AP-4 deficiency and to evaluate its therapeutic potential in various preclinical models. Further studies are warranted to elucidate the precise mechanism of action of this compound and to assess its efficacy and safety in in vivo models of AP-4-HSP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Content Small Molecule Screen Identifies a Novel Compound That Restores AP-4-Dependent Protein Trafficking in Neuronal Models of AP-4-Associated Hereditary Spastic Paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Intracellular Vesicle Trafficking with BCH-HSP-C01
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCH-HSP-C01 is a novel small molecule that has emerged from high-content screening as a potent modulator of intracellular vesicle trafficking.[1][2] It was identified for its ability to restore the proper trafficking of the autophagy-related protein 9A (ATG9A) in cellular models of Adapter Protein Complex 4 (AP-4) associated Hereditary Spastic Paraplegia (HSP).[2] In AP-4 deficiency, ATG9A is aberrantly sequestered in the trans-Golgi network (TGN), impairing its function in autophagy and vesicle transport.[2] this compound has been demonstrated to rescue this mislocalization, promoting the redistribution of ATG9A to the cytoplasm and restoring its density in neuronal processes.[1][2]
The mechanism of action of this compound is believed to involve the modulation of intracellular vesicle trafficking pathways, potentially through the differential expression of RAB (Ras-associated binding) proteins, which are key regulators of vesicle transport.[2] Furthermore, treatment with this compound has been shown to increase autophagic flux, suggesting a broader role in cellular homeostasis.[2] These properties make this compound a valuable research tool for investigating the molecular machinery of vesicle trafficking, particularly in the context of neurodegenerative diseases and disorders of autophagy. This document provides detailed protocols for utilizing this compound to study various aspects of intracellular vesicle trafficking.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Value | Reference |
| EC50 for ATG9A translocation | hiPSC-derived neurons | ~5 µM | [2] |
| EC50 for DAGLB translocation | hiPSC-derived neurons | ~5 µM | [2] |
Table 2: Observed Effects of this compound on ATG9A Trafficking
| Condition | Observation | Reference |
| AP-4 deficient cells (untreated) | ATG9A accumulation in the TGN | [1][2] |
| AP-4 deficient cells + this compound (24h) | ~50% reduction in ATG9A TGN accumulation | [2] |
| AP-4 deficient cells + this compound (72h) | Restoration of ATG9A distribution to near control levels | [2] |
| AP-4 deficient neurons (untreated) | Reduced ATG9A puncta density in neurites | [2] |
| AP-4 deficient neurons + this compound (24h & 72h) | Restoration of neurite ATG9A puncta density to control levels | [2] |
Signaling and Experimental Workflow Diagrams
Caption: AP-4 mediated trafficking of ATG9A from the TGN and the impact of AP-4 deficiency and this compound.
Caption: General experimental workflow for studying vesicle trafficking with this compound.
Experimental Protocols
Live-Cell Imaging of ATG9A Vesicle Trafficking
This protocol is designed to visualize the effect of this compound on the dynamics of ATG9A-containing vesicles in real-time.
Materials:
-
Cells expressing a fluorescently tagged ATG9A (e.g., ATG9A-GFP)
-
Cell culture medium
-
Glass-bottom imaging dishes
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells expressing ATG9A-GFP onto glass-bottom imaging dishes at a density that allows for clear visualization of individual cells and their processes. Allow cells to adhere and grow for 24-48 hours.
-
Treatment: Prepare working concentrations of this compound in pre-warmed cell culture medium. A final concentration of 5 µM is a good starting point based on published data.[2] Also, prepare a vehicle control with the same concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 to 72 hours) in a standard cell culture incubator.
-
Live-Cell Imaging: a. Transfer the imaging dish to the pre-warmed stage of the live-cell imaging microscope. b. Allow the dish to equilibrate for at least 15 minutes. c. Identify a field of view with healthy cells expressing ATG9A-GFP. d. Acquire time-lapse images using appropriate filter sets for the fluorescent tag. The acquisition parameters (exposure time, frame rate) should be optimized to minimize phototoxicity while capturing the dynamics of vesicle movement.
-
Data Analysis: a. Analyze the acquired time-lapse movies using image analysis software (e.g., ImageJ/Fiji, Imaris). b. Track the movement of individual ATG9A-GFP puncta to determine parameters such as velocity, displacement, and directionality. c. Quantify the density of ATG9A-GFP puncta in different cellular compartments (e.g., cell body vs. neurites). d. Compare the data from this compound-treated cells with the vehicle-treated controls.
Immunofluorescence Staining for ATG9A Localization
This protocol allows for the visualization of the subcellular localization of endogenous or overexpressed ATG9A and its redistribution upon treatment with this compound.
Materials:
-
Cells grown on glass coverslips
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against ATG9A
-
Primary antibody against a TGN marker (e.g., TGN46)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with this compound (e.g., 5 µM) or vehicle for the desired duration (e.g., 24-72 hours).
-
Fixation: a. Aspirate the culture medium and wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS.
-
Permeabilization: a. Incubate the cells with permeabilization buffer for 10 minutes at room temperature. b. Wash the cells three times with PBS.
-
Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary antibodies (anti-ATG9A and anti-TGN marker) in blocking buffer. b. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: a. Dilute the fluorescently labeled secondary antibodies in blocking buffer. b. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing and Counterstaining: a. Wash the coverslips three times with PBS for 5 minutes each, protected from light. b. Incubate with DAPI solution for 5 minutes to stain the nuclei. c. Wash twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using mounting medium.
-
Imaging and Analysis: a. Acquire images using a fluorescence or confocal microscope. b. Quantify the colocalization between ATG9A and the TGN marker. c. Analyze the overall distribution of ATG9A within the cells.
General Endocytosis Assay using Fluorescent Dextran
This protocol provides a general method to assess the effect of this compound on fluid-phase endocytosis.
Materials:
-
Cells grown on glass coverslips or in a multi-well plate
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Serum-free cell culture medium
-
Fluorescently labeled dextran (e.g., FITC-dextran or pHrodo Red dextran)
-
Ice-cold PBS
-
Fixative (e.g., 4% PFA)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Pre-treatment: Seed cells and allow them to adhere. Pre-treat the cells with this compound (e.g., 5 µM) or vehicle in serum-free medium for a desired period (e.g., 1-4 hours).
-
Dextran Incubation: Add fluorescently labeled dextran to the medium at a final concentration of 0.5-1 mg/mL. Incubate for 15-60 minutes at 37°C to allow for endocytosis. For a negative control, incubate a set of cells at 4°C.
-
Stopping Endocytosis: a. Place the plate on ice and aspirate the dextran-containing medium. b. Wash the cells three times with ice-cold PBS to remove surface-bound dextran.
-
Fixation (for microscopy): Fix the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.
-
Analysis: a. Microscopy: Mount the coverslips and visualize the internalized dextran using a fluorescence microscope. Quantify the fluorescence intensity per cell. b. Plate Reader/Flow Cytometry: Lyse the cells (if not using a fixable dead cell stain for flow cytometry) and measure the fluorescence intensity. For flow cytometry, analyze the fluorescence of individual cells.
General Exocytosis Assay using a pH-sensitive Fluorescent Reporter
This protocol describes a general method to study the effect of this compound on regulated exocytosis using a pH-sensitive fluorescent protein targeted to secretory vesicles.
Materials:
-
Cells expressing a secretory vesicle-targeted pH-sensitive fluorescent protein (e.g., NPY-pHluorin or VAMP2-pHluorin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Basal salt solution (e.g., Tyrode's buffer)
-
Stimulation buffer (e.g., Tyrode's buffer with high K+)
-
Live-cell imaging microscope
Procedure:
-
Cell Seeding and Pre-treatment: Seed cells expressing the pHluorin construct on glass-bottom imaging dishes. Pre-treat the cells with this compound (e.g., 5 µM) or vehicle for a desired duration.
-
Imaging Setup: a. Wash the cells with basal salt solution. b. Mount the dish on the live-cell imaging microscope.
-
Baseline Imaging: Acquire baseline fluorescence images for a short period (e.g., 1-2 minutes) to establish a stable signal.
-
Stimulation: Perfuse the cells with the stimulation buffer to induce exocytosis. The fusion of secretory vesicles with the plasma membrane will expose the pHluorin to the neutral extracellular pH, causing a sharp increase in fluorescence.
-
Post-stimulation Imaging: Continue acquiring images during and after stimulation to capture the dynamics of the exocytic events.
-
Data Analysis: a. Identify and quantify the number and intensity of fluorescence flashes, which correspond to individual exocytic events. b. Measure the rate of fluorescence increase to determine the kinetics of exocytosis. c. Compare the exocytic activity in this compound-treated cells with vehicle-treated controls.
Disclaimer: These protocols are intended as a guide. Optimal conditions for specific cell types and experimental setups should be determined by the user.
References
Troubleshooting & Optimization
Troubleshooting BCH-HSP-C01 insolubility in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCH-HSP-C01, a novel small molecule modulator of AP-4-dependent protein trafficking.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a lead compound identified through high-content screening that restores AP-4-dependent protein trafficking in neuronal models of Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (HSP).[1][2][3][4][5] Its mechanism of action involves modulating intracellular vesicle trafficking and increasing autophagic flux.[2] It has been shown to restore the proper localization of ATG9A, a key protein involved in autophagy that is mislocalized in AP-4 deficiency.[1][2]
Q2: I am having trouble dissolving this compound in my aqueous experimental buffer. What are the recommended solvents?
While specific quantitative solubility data for this compound in various solvents is not extensively published, it is common for novel small molecules identified from diversity libraries to exhibit poor aqueous solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
For initial solubilization, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many organic small molecules.[6] If DMSO is not compatible with your experimental system, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested.[6]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a frequent challenge with hydrophobic compounds.[7] Here are several strategies to mitigate this issue:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your experiment.[6][7]
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is ideal, a slightly higher percentage (e.g., up to 0.5%) may be necessary to maintain solubility.[7] Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use of Surfactants or Co-solvents: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), can help to maintain the solubility of hydrophobic compounds.[6] Alternatively, using a co-solvent like polyethylene (B3416737) glycol (PEG) in your aqueous buffer can also improve solubility.[6][8]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of your aqueous buffer may enhance its solubility.[6][7]
Q4: Can I use heat or sonication to help dissolve this compound?
Gentle heating (e.g., in a 37°C water bath) and brief sonication can be effective for dissolving stubborn compounds.[6] However, it is crucial to ensure the compound is stable under these conditions. After dissolution, visually inspect the solution for any particulate matter.
Q5: How should I store my this compound stock solutions?
To maintain the integrity of this compound, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6]
Troubleshooting Guide
This guide provides a structured approach to addressing solubility issues with this compound.
Problem: Precipitate observed in the final aqueous solution.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Before opening the vial, briefly centrifuge to ensure all the powder is at the bottom.
-
Based on the desired stock concentration, add the appropriate volume of 100% DMSO.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Brief sonication can also be applied.
-
Visually confirm that the solution is clear and free of any particulates.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the approximate kinetic solubility of this compound in your specific experimental buffer.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add your aqueous experimental buffer to each well.
-
Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO concentration from the first plate to the corresponding wells of the second plate containing the aqueous buffer. This will create a range of final compound concentrations.
-
Mix well and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well for any signs of precipitation (cloudiness or solid particles). The highest concentration that remains clear is the approximate kinetic solubility.
Data Summary
Since specific quantitative data for this compound is not publicly available, the following table provides a general guide for the solubility of small molecule inhibitors.
| Solvent/Additive | Typical Starting Concentration | Purpose | Reference |
| DMSO | 1-100 mM (stock solution) | Primary solvent for hydrophobic compounds | [6] |
| Ethanol | Variable | Alternative organic solvent | [6] |
| Tween® 20 / Triton™ X-100 | 0.01 - 0.1% (in final solution) | Surfactant to improve aqueous solubility | [6] |
| Polyethylene Glycol (PEG) | Variable (in final solution) | Co-solvent to improve aqueous solubility | [6] |
Signaling Pathway
This compound has been shown to restore the trafficking of ATG9A, which is mislocalized in AP-4 associated Hereditary Spastic Paraplegia. The simplified pathway below illustrates the role of AP-4 and the point of intervention for this compound.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Optimizing BCH-HSP-C01 Concentration for Neuronal Cell Viability
Welcome to the technical support center for BCH-HSP-C01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for ensuring maximal neuronal cell viability in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action in neuronal cells?
A1: this compound is a small molecule identified through high-content screening that has been shown to restore AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia (HSP).[1][2] Its primary known effect is the restoration of ATG9A and DAGLB trafficking in neurons.[2] The broader mechanism of action is still under investigation using transcriptomic and proteomic approaches.[1][2]
Q2: What is a recommended starting concentration for this compound in neuronal cell culture?
A2: Based on published studies, a concentration of 5 µM has been used for 24 to 72 hours in human induced pluripotent stem cell (hiPSC)-derived neurons, where it was shown to restore neurite ATG9A puncta density to levels similar to controls.[2] However, the optimal concentration can be cell-type and context-dependent. Therefore, we recommend performing a dose-response experiment to determine the optimal, non-toxic working concentration for your specific neuronal cell type and experimental endpoint. A good starting range for this dose-response study would be from 100 nM to 25 µM.
Q3: How can I assess the potential cytotoxicity of this compound in my neuronal cultures?
A3: Standard cell viability assays are recommended to determine the cytotoxic potential of this compound. These include:
-
MTT Assay: Measures the metabolic activity of mitochondria, which is an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating compromised cell membrane integrity.
-
Live/Dead Staining: Uses fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify the ratio of live to dead cells.
It is crucial to include both a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., a known neurotoxin) in your experimental setup.
Q4: I am not observing the expected therapeutic effect of this compound in my neuronal model. What could be the reason?
A4: Several factors could contribute to a lack of observed effect:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. We recommend performing a thorough dose-response study.
-
Cell Health and Density: Ensure your neuronal cultures are healthy and plated at an appropriate density. Stressed or overly confluent cells may not respond as expected.
-
Compound Stability: Ensure the this compound stock solution is properly stored and that the compound is stable in your culture medium for the duration of the experiment.
-
Assay Sensitivity: The assay you are using to measure the effect may not be sensitive enough to detect subtle changes. Consider using a more direct or sensitive readout for the biological activity of this compound.
Q5: I am observing high variability between my experimental replicates. How can I minimize this?
A5: High variability can be minimized by:
-
Consistent Cell Plating: Ensure a homogenous single-cell suspension before plating and use precise pipetting techniques to maintain consistent cell numbers across wells.
-
Uniform Compound Distribution: Mix the culture plate gently after adding this compound to ensure even distribution.
-
Standardized Culture Conditions: Standardize the age and maturation state of the neuronal cultures at the time of the experiment.
-
Automated Liquid Handling: If available, use automated liquid handling systems for increased precision.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Neuronal Cell Death at Expected Therapeutic Concentration | 1. This compound concentration is too high for the specific neuronal cell type. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Extended incubation time is detrimental. | 1. Perform a dose-response experiment with a wider range of lower concentrations. 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). 3. Conduct a time-course experiment to determine the optimal incubation period. |
| No Effect of this compound on Neuronal Viability or Function | 1. This compound concentration is too low. 2. The chosen assay is not sensitive enough. 3. The specific neuronal cell type is not responsive to this compound. 4. Compound has degraded. | 1. Increase the concentration of this compound in a stepwise manner. 2. Consider alternative assays that are more directly linked to the expected mechanism of action. 3. Verify the expression of relevant targets (e.g., AP-4 complex subunits) in your cell model. 4. Prepare a fresh stock solution of this compound. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture health and passage number. 2. Inconsistent incubation times or conditions. 3. Pipetting errors. | 1. Use cells within a consistent passage number range and monitor their health closely. 2. Strictly adhere to the established experimental protocol. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound using MTT Assay
-
Cell Plating: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for the desired period.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Live/Dead Staining for Neuronal Viability
-
Cell Plating and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Staining Solution Preparation: Prepare a working solution of Calcein-AM and Ethidium Homodimer-1 in a suitable buffer (e.g., PBS) according to the manufacturer's instructions.
-
Staining: Remove the treatment medium and wash the cells gently with PBS. Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for green (Calcein-AM) and red (Ethidium Homodimer-1) fluorescence.
-
Quantification: Count the number of live (green) and dead (red) cells in multiple fields of view for each condition. Cell viability can be expressed as the percentage of live cells relative to the total number of cells.
Data Presentation
Table 1: Example Dose-Response Data for this compound on Neuronal Cell Viability (MTT Assay)
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.23 ± 0.09 | 98.4 |
| 0.5 | 1.26 ± 0.07 | 100.8 |
| 1 | 1.24 ± 0.10 | 99.2 |
| 5 | 1.20 ± 0.06 | 96.0 |
| 10 | 1.15 ± 0.08 | 92.0 |
| 25 | 0.98 ± 0.11 | 78.4 |
| 50 | 0.65 ± 0.09 | 52.0 |
Table 2: Example Live/Dead Staining Quantification
| This compound Conc. (µM) | Live Cells (Mean ± SD) | Dead Cells (Mean ± SD) | % Viability |
| 0 (Vehicle) | 450 ± 35 | 15 ± 5 | 96.8 |
| 5 | 440 ± 40 | 18 ± 6 | 96.1 |
| 25 | 380 ± 45 | 60 ± 12 | 86.4 |
| 50 | 210 ± 50 | 205 ± 30 | 50.6 |
Visualizations
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
Common off-target effects of BCH-HSP-C01 in vitro.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro use of BCH-HSP-C01, a lead compound identified for its ability to restore AP-4-dependent protein trafficking. The following resources include frequently asked questions about potential off-target effects, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound was identified in a high-content screen for its ability to correct the mislocalization of ATG9A, a key autophagy protein, in cellular models of AP-4-associated hereditary spastic paraplegia (AP-4-HSP).[1][2] Its primary function is to restore the proper trafficking of AP-4 cargo proteins, such as ATG9A and the endocannabinoid-producing enzyme DAGLB, from the trans-Golgi network (TGN) to the cytoplasm.[1] The compound has a reported EC50 of approximately 5 µM for this activity in human iPSC-derived neurons.[1]
Q2: Are there any known off-target effects of this compound?
A2: Based on currently available public data, this compound exhibits a favorable off-target profile.[1] In the primary study that identified the compound, a comprehensive multiparametric analysis was used to assess cellular morphology. Unlike other compounds from the same screen (e.g., BCH-HSP-F01, BCH-HSP-H01) which were found to disrupt TGN morphology, this compound preserved overall cellular and TGN integrity, suggesting minimal off-target effects at its effective concentrations.[1] However, specific broad-panel screening data (e.g., kinase panel assays) has not been made publicly available.
Q3: How does this compound influence cellular pathways beyond ATG9A trafficking?
A3: Target deconvolution strategies involving transcriptomic and proteomic profiling suggest that this compound modulates intracellular vesicle trafficking and enhances autophagic flux. This is potentially mediated through the differential expression of several Ras-associated binding (RAB) proteins, which are critical regulators of membrane trafficking.[1]
Q4: My cells are showing signs of toxicity or stress after treatment with this compound. What could be the cause?
A4: While this compound has been reported to have a good safety profile in the cell models tested, unexpected toxicity can arise from several factors. Please refer to the Troubleshooting Guide below for potential causes and solutions, such as issues with compound solubility, cell line sensitivity, or experimental conditions.
Quantitative Data Summary
As specific quantitative data on off-target interactions are not publicly available, the following table summarizes the on-target activity of this compound and the observed qualitative effects of other compounds from the initial screen.
| Compound | Target Activity | EC50 | Observed Off-Target Effects (Cellular Morphology) |
| This compound | Restores ATG9A and DAGLB trafficking in AP-4 deficient neuronal models. | ~5 µM | Preserved TGN integrity; little to no adverse effect on cellular morphology. |
| BCH-HSP-F01 | Restores ATG9A trafficking. | N/A | Impacted TGN morphology, suggesting off-target activity. |
| BCH-HSP-H01 | Restores ATG9A trafficking. | N/A | Impacted TGN morphology, suggesting off-target activity. |
| BCH-HSP-B01 | Showed dose-dependent changes in cellular morphology. | N/A | Altered cellular morphology. |
| BCH-HSP-G01 | Showed dose-dependent changes in cellular morphology. | N/A | Altered cellular morphology. |
Signaling & Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound and the workflow used to assess its cellular effects.
Caption: Proposed mechanism of this compound in AP-4 deficient cells.
Caption: Workflow for assessing cellular effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Efficacy / No ATG9A Translocation Observed | 1. Compound Degradation: this compound may be unstable under certain storage or experimental conditions. 2. Suboptimal Concentration: The EC50 can vary between cell lines. 3. Incorrect Timepoint: The effect of the compound is time-dependent. | 1. Aliquot the compound upon receipt and store as recommended. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in DMSO for each experiment. 2. Perform a dose-response experiment ranging from 0.1 µM to 25 µM to determine the optimal concentration for your specific cell model. 3. Conduct a time-course experiment (e.g., 24h, 48h, 72h). A 72h treatment has shown a greater effect in some neuronal models.[1] |
| High Cell Death / Signs of Toxicity | 1. Compound Solubility: Precipitation of the compound at high concentrations can cause cellular stress. 2. Cell Line Sensitivity: The cell line used may be particularly sensitive to perturbations in vesicle trafficking or autophagy. 3. DMSO Concentration: High final concentrations of the DMSO vehicle can be toxic to cells. | 1. Visually inspect the media after adding the compound to ensure it is fully dissolved. If precipitation is observed, sonicate briefly or prepare a fresh, lower concentration stock. 2. Test a lower concentration range. Ensure the health of the cells (passage number, confluency) is optimal before starting the experiment. 3. Ensure the final DMSO concentration in the culture media is below 0.1%. |
| Inconsistent Results Between Experiments | 1. Cellular State: Differences in cell confluency, passage number, or differentiation state can alter the response. 2. Reagent Variability: Inconsistent antibody dilutions or incubation times. | 1. Standardize your cell culture protocol. Seed cells at a consistent density and use cells within a defined passage number range for all experiments. 2. Use master mixes for antibody solutions and ensure precise and consistent incubation times and temperatures. |
Key Experimental Protocols
Protocol 1: High-Content Imaging for ATG9A Translocation
This protocol is adapted from the methodology used to identify and characterize this compound.[1]
-
Cell Plating:
-
Seed AP-4 deficient cells (e.g., AP4B1 KO SH-SY5Y cells or patient-derived iPSC neurons) in 96-well or 384-well imaging plates.
-
Culture until cells reach the desired confluency or differentiation state.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO).
-
Add the compound to the cell culture media to achieve the final desired concentrations (e.g., 8-point dose titration from 1 nM to 30 µM). Include vehicle-only controls.
-
Incubate for the desired duration (e.g., 24 to 72 hours).
-
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-ATG9A and anti-TGN46) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use an automated image analysis pipeline to:
-
Segment nuclei (DAPI channel) to identify individual cells.
-
Segment the TGN (TGN46 channel) within each cell.
-
Measure the fluorescence intensity of ATG9A within the TGN mask and in the cytoplasm.
-
Calculate the ATG9A ratio (Intensity inside TGN / Intensity outside TGN).
-
Analyze morphological features to detect any signs of off-target toxicity.
-
-
References
How to minimize variability in BCH-HSP-C01 experiments.
This guide is intended for researchers, scientists, and drug development professionals working with the small molecule BCH-HSP-C01. It provides troubleshooting advice and frequently asked questions (FAQs) to help minimize variability and ensure robust, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule identified as a lead compound for restoring AP-4-dependent protein trafficking in neuronal models of Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (HSP).[1][2][3] Its primary mechanism of action involves modulating intracellular vesicle trafficking and promoting autophagic flux.[1] It specifically restores the correct cellular localization of ATG9A, a key autophagy protein that is mislocalized in AP-4 deficiency, by promoting its translocation from the trans-Golgi network (TGN) to the cytoplasm and neurites.[1]
Experimental Design & Setup
Q2: I am planning my first experiment with this compound. What are the critical positive and negative controls to include?
A2: To ensure data quality and properly interpret your results, the following controls are essential:
-
Vehicle Control (Negative): This is the most critical negative control. Use the same final concentration of the solvent used to dissolve this compound (e.g., DMSO) in your cell culture media. This accounts for any effects of the solvent on the cells.
-
Untreated Control (Negative): A population of cells that receives no treatment. This provides a baseline for normal cell health and ATG9A localization.
-
Cell Line Controls:
-
AP-4 Deficient Line (e.g., AP4B1 KO): This is your experimental model and serves as a "positive" control for the disease phenotype (i.e., ATG9A mislocalization).
-
Wild-Type (WT) or Isogenic Control Line: This line should have a functional AP-4 complex and will serve as a "positive" control for normal ATG9A localization.
-
-
Assay-Specific Positive Control (if available): If you have another compound known to rescue ATG9A trafficking, it can be used as a positive control for the assay itself.
Q3: What cell models have been validated for use with this compound?
A3: this compound has been validated in several models, including patient-derived fibroblasts, AP4B1 knockout (KO) SH-SY5Y neuroblastoma cells, and induced pluripotent stem cell (iPSC)-derived cortical neurons from patients with AP-4-HSP.[1][4] The use of iPSC-derived neurons is particularly relevant as they provide a more disease-relevant context.[1]
Q4: What is the recommended concentration range and treatment duration for this compound?
A4: The effective concentration and duration can be cell-type dependent. Based on published data, a dose-response experiment is recommended. Key parameters from the initial studies are summarized below.
| Cell Model | Effective Concentration (EC50) | Treatment Duration for Maximal Effect |
| AP4B1 KO SH-SY5Y Cells | Not explicitly stated, but effects seen at 5 µM | 72-96 hours |
| iPSC-derived Neurons | ~5 µM | 72 hours |
Data compiled from Saffari, A., et al. (2024).[1]
It is crucial to perform a time-course and dose-response experiment in your specific cell model to determine the optimal conditions.[1]
Troubleshooting Guides
High Well-to-Well or Plate-to-Plate Variability
Q5: My results show high variability between wells treated with the same concentration of this compound. What are the potential causes and solutions?
A5: High variability is a common issue in cell-based assays. Here are the likely culprits and how to address them:
-
Uneven Cell Plating: Inconsistent cell numbers per well is a primary source of variability.
-
Solution: Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row/column. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell settling.[5]
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, leading to different cell growth and responses.
-
Solution: Avoid using the outermost wells for experimental conditions. Fill these "border" wells with sterile PBS or media to create a humidity barrier.
-
-
Inconsistent Compound Dispensing: Inaccurate or inconsistent liquid handling can lead to significant differences in the final compound concentration.
-
Solution: Use calibrated pipettes and ensure proper mixing of the compound in the media before adding it to the cells. For high-throughput screens, ensure automated liquid handlers are properly calibrated.
-
-
Cell Health and Passage Number: Cells at very high or low confluency, or at high passage numbers, can respond differently to treatment.
-
Solution: Plate cells at a consistent, optimal density. Use cells within a defined, low passage number range for all experiments.
-
Unexpected or No Compound Effect
Q6: I am not observing the expected rescue of ATG9A localization after treating my AP-4 deficient cells with this compound. Why might this be happening?
A6: A lack of effect can stem from several factors related to the compound, the cells, or the assay itself.
-
Compound Integrity: this compound may have degraded.
-
Solution: Purchase from a reputable source like MedchemExpress.[2] Store the compound as recommended in the Certificate of Analysis. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Suboptimal Treatment Conditions: The concentration or duration of treatment may be insufficient for your specific cell model.
-
Solution: Refer to the dose-response table (Q4) and perform a matrix of concentrations (e.g., 0.5 µM to 20 µM) and time points (e.g., 24, 48, 72, 96 hours). The maximal effect of this compound can take 72-96 hours to become apparent.[1]
-
-
Cell Model Issues: The specific AP-4 mutation in your cell line may not be responsive to this compound, or the cells may have adapted in culture.
-
Solution: Confirm the ATG9A mislocalization phenotype in your untreated AP-4 deficient cells compared to a wild-type control. If possible, test a validated cell line (e.g., AP4B1 KO SH-SY5Y) in parallel.
-
-
Imaging and Analysis Problems: The readout for ATG9A translocation may not be sensitive enough.
-
Solution: Ensure your immunofluorescence protocol is optimized for ATG9A and a TGN marker (e.g., TGN46). The primary readout is a ratio of ATG9A fluorescence intensity inside the TGN versus in the cytoplasm.[1] Incorrect segmentation of these cellular compartments will obscure any real effect.
-
Cell Health & Morphology Issues
Q7: I've noticed changes in cell morphology or signs of toxicity after treatment with this compound. Is this expected?
A7: this compound was identified in part due to its favorable profile with minimal off-target effects on cellular morphology.[1] If you observe significant toxicity or morphological changes, consider the following:
-
Compound Concentration is Too High: Even compounds with low toxicity can have detrimental effects at excessive concentrations.
-
Solution: Re-evaluate your dose-response curve. Use the lowest effective concentration that provides a robust rescue of the ATG9A phenotype.
-
-
Solvent Toxicity: The vehicle (e.g., DMSO) can be toxic to some sensitive cell types, especially iPSC-derived neurons, at higher concentrations.
-
Solution: Ensure the final concentration of your vehicle is consistent across all wells and is below the toxic threshold for your cells (typically <0.1% for many cell lines).
-
-
Compound Purity/Contamination: The compound batch may be impure or contaminated.
-
Solution: Use a high-purity compound from a reliable vendor. If issues persist, consider testing a new batch.
-
Experimental Protocols & Methodologies
High-Content Screening Workflow for this compound
This workflow outlines the key steps for assessing the effect of this compound on ATG9A translocation using high-content imaging.
Key Methodologies
-
Cell Culture:
-
Compound Handling:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
On the day of the experiment, perform serial dilutions in pre-warmed cell culture medium to achieve the final desired concentrations.
-
-
Immunofluorescence Staining:
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
-
Primary Antibodies: Incubate with primary antibodies against ATG9A and a TGN marker (e.g., TGN46) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibodies: Wash cells with PBS and incubate with corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature, protected from light.
-
-
Image Analysis:
-
Segmentation: Use the DAPI signal to identify nuclei. Use the TGN marker signal to create a mask for the trans-Golgi network. The cytoplasmic region can be defined as the cell body minus the nuclear and TGN masks.
-
Quantification: Measure the mean fluorescence intensity of the ATG9A signal within the TGN mask and the cytoplasmic mask for each cell.
-
Ratio Calculation: For each cell, calculate the ATG9A ratio: (Mean ATG9A intensity in TGN) / (Mean ATG9A intensity in Cytoplasm). The goal of this compound treatment is to decrease this ratio.
-
Signaling Pathway Visualization
Proposed Mechanism of Action for this compound
The diagram below illustrates the cellular pathway affected by AP-4 deficiency and the proposed restorative action of this compound. In AP-4 deficiency, the AP-4 complex is non-functional, leading to the mislocalization and accumulation of cargo proteins like ATG9A at the TGN. This compound acts downstream or parallel to the AP-4 complex, potentially by modulating RAB GTPases involved in vesicle transport, thereby restoring the proper trafficking of ATG9A away from the TGN and promoting autophagic flux.
References
- 1. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 2. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bit.bio [bit.bio]
- 6. definedbioscience.com [definedbioscience.com]
BCH-HSP-C01 stability and storage best practices.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and storage best practices for BCH-HSP-C01. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
While specific long-term stability data for this compound is not publicly available, general best practices for preclinical small molecules suggest storing the lyophilized powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For short-term storage, refrigeration at 4°C is acceptable.
Q2: How should I store this compound after reconstitution in a solvent?
The stability of this compound in solution is not detailed in available literature. As a general guideline, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. The stability in solution will be solvent-dependent, and it is advisable to conduct a stability assessment for your specific experimental conditions.
Q3: What solvents are recommended for reconstituting this compound?
Based on its use in cell-based assays, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For final experimental concentrations, the DMSO stock solution should be further diluted in an appropriate aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q4: Is this compound sensitive to light or temperature fluctuations?
Many small molecules can be sensitive to light and temperature. It is best practice to handle this compound, both in solid form and in solution, with protection from light. Avoid repeated temperature fluctuations by aliquoting stock solutions. While some suppliers may ship the compound at room temperature, suggesting short-term stability, long-term storage should be at low temperatures.[1]
Storage and Handling Best Practices
| Condition | Solid Form | In Solution |
| Long-Term Storage | -20°C or -80°C, desiccated, protected from light. | -80°C in single-use aliquots. |
| Short-Term Storage | 4°C, desiccated, protected from light. | 4°C for a very limited time (testing recommended); avoid long-term storage. |
| Handling | Allow to equilibrate to room temperature before opening to prevent condensation. | Use sterile techniques and high-purity solvents. Minimize exposure to air and light. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | 1. Compound degradation due to improper storage or handling. 2. Multiple freeze-thaw cycles of stock solutions. 3. Inaccurate concentration of the working solution. | 1. Use a fresh vial of the compound. Prepare new stock solutions. 2. Always aliquot stock solutions into single-use vials. 3. Verify the concentration of your stock solution. |
| Precipitation of the compound in aqueous media. | 1. Poor solubility of this compound at the working concentration. 2. The final concentration of the organic solvent (e.g., DMSO) is too low. | 1. Lower the final concentration of this compound. 2. Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to cells. Consider using a surfactant or other solubilizing agent, with appropriate controls. |
| No observable effect in a previously validated assay. | 1. Loss of compound activity. 2. Issues with the experimental setup or reagents. | 1. Confirm compound integrity using a fresh sample. 2. Run positive and negative controls to validate the assay performance. |
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
This protocol provides a general framework. Specific cell types, seeding densities, and treatment times should be optimized for your experimental system.
-
Compound Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature.
-
Reconstitute the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Mix thoroughly by vortexing.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Cell Culture and Treatment:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
-
Assay Readout:
-
Following incubation, perform the desired assay to measure the biological response (e.g., immunofluorescence imaging, western blotting, or a functional assay).
-
Mechanism of Action and Signaling Pathway
This compound has been identified as a lead compound that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia.[1] It modulates the intracellular trafficking of ATG9A, a key protein involved in autophagy.[2][3] In AP-4 deficiency, ATG9A is mislocalized, and this compound helps to correct this defect.[2][3]
Caption: Mechanism of action of this compound in AP-4 deficiency.
Experimental Workflow and Troubleshooting
Caption: A typical experimental workflow for using this compound.
Caption: A decision tree for troubleshooting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in BCH-HSP-C01 assays.
This technical support center provides troubleshooting guidance for researchers utilizing assays related to the compound BCH-HSP-C01, which has been identified as a potential modulator of AP-4-dependent protein trafficking. The primary assay context is high-content imaging of ATG9A protein localization in neuronal models of AP-4-associated Hereditary Spastic Paraplegia (HSP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Background Fluorescence in Imaging Assay
Q: We are observing high background fluorescence in our control and treated wells, making it difficult to distinguish the specific ATG9A signal. What are the potential causes and solutions?
A: High background fluorescence can obscure the desired signal and lead to inaccurate quantification. The common causes and troubleshooting steps are outlined below.
Potential Causes & Solutions for High Background
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Inadequate Washing | Increase the number and/or duration of wash steps after antibody incubations to remove unbound antibodies. Ensure the wash buffer is fresh and at the correct pH. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin (BSA) instead of non-fat milk, or a commercial blocking solution). |
| Cell Culture Media Phenol (B47542) Red | Use phenol red-free media for the final culture period before fixation and imaging, as phenol red can contribute to background fluorescence. |
| Cell Fixation Issues | Over-fixation or using a suboptimal fixation agent can lead to autofluorescence. Test different fixation times and consider using a different fixative (e.g., methanol (B129727) vs. paraformaldehyde). |
| Dirty Glassware/Plates | Ensure that all plates and coverslips used for imaging are clean and of high optical quality. |
Experimental Workflow for Troubleshooting High Background
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Weak or No ATG9A Signal
Q: Our assay is showing a very weak or no discernible ATG9A signal in our patient-derived cells, even in conditions where we expect a signal. What could be the issue?
A: A weak or absent signal can prevent any meaningful analysis of this compound's effect. This often points to issues with reagents, cell health, or the detection method itself.
Potential Causes & Solutions for Weak/No Signal
| Potential Cause | Recommended Solution |
| Suboptimal Primary Antibody | Verify the antibody's specificity and suitability for immunofluorescence. Test different primary antibodies against ATG9A if necessary. |
| Reagent Degradation | Ensure antibodies and other critical reagents have been stored correctly and have not expired.[1] Avoid repeated freeze-thaw cycles.[2] |
| Low Protein Expression | Confirm that the cell line being used expresses ATG9A at a detectable level. You may need to perform a Western blot to verify protein presence.[2] |
| Cell Health Issues | Ensure cells are healthy and not overly confluent, which can impact protein expression and morphology. |
| Photobleaching | Minimize the exposure time of fluorescently labeled samples to the excitation light source during imaging. Use an anti-fade mounting medium. |
| Incorrect Filter Sets | Verify that the microscope's filter sets are appropriate for the fluorophores being used. |
Signaling Pathway Context: AP-4 and ATG9A Trafficking
This compound was identified for its role in restoring the proper trafficking of ATG9A in AP-4 deficient cells.[3][4][5] In these cells, ATG9A is often mislocalized, for example, by accumulating in the trans-Golgi network (TGN).[4][5] A successful assay will detect the redistribution of ATG9A from the TGN to the cytoplasm and neurites upon treatment.[4]
Caption: Effect of this compound on ATG9A protein trafficking.
Issue 3: Inconsistent Results Between Replicate Wells
Q: We are seeing significant variability between our technical replicates for the same treatment condition. How can we improve the reproducibility of our assay?
A: Poor reproducibility between replicates can invalidate experimental results. The source of this issue is often related to inconsistencies in cell handling, reagent addition, or environmental factors across the plate.[6][7]
Potential Causes & Solutions for Inconsistent Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding.[1] Pipette carefully and mix the cell suspension between seeding multiple wells to prevent settling. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and careful addition of compounds and reagents to each well. |
| "Edge Effects" on Plate | Temperature or evaporation gradients across the microplate can cause cells on the edges to behave differently. Avoid using the outermost wells or fill them with sterile buffer/media to mitigate this. |
| Incomplete Reagent Mixing | After adding reagents, gently tap or swirl the plate to ensure thorough mixing without disturbing the cell monolayer.[1] |
| Low Starting Cell Number | If cell numbers are very low, stochastic effects can lead to high variability.[8] Optimize seeding density to ensure a robust cell population in each well. |
Logical Flow for Ensuring Replicate Consistency
Caption: Workflow to improve consistency between experimental replicates.
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining for ATG9A Localization
This protocol is a generalized procedure for staining cells to be analyzed by high-content microscopy.
-
Cell Seeding: Seed patient-derived fibroblasts or iPSC-derived neurons onto high-optical-quality 96-well plates at a pre-determined optimal density. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound dilutions. Include vehicle-only wells as a negative control.[2]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24-72 hours).[4]
-
Fixation: Gently aspirate the medium and wash once with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Dilute the primary antibody against ATG9A (and a TGN marker, if co-localizing) in the blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining & Imaging: Wash three times with PBS. Add a nuclear counterstain (e.g., DAPI). Acquire images using a high-content imaging system.
Protocol 2: Data Analysis of ATG9A Redistribution
This protocol outlines the conceptual steps for analyzing the imaging data.
-
Image Segmentation: Use automated image analysis software to identify individual cells and define cellular compartments, such as the nucleus and the cytoplasm. The TGN can be identified based on the co-stain marker.
-
Signal Quantification: Measure the fluorescence intensity of the ATG9A signal within the defined TGN area and in the cytoplasm for each cell.[5]
-
Ratio Calculation: For each cell, calculate the ATG9A ratio, which is typically the ATG9A fluorescence intensity inside the TGN divided by the intensity outside the TGN (in the cytoplasm).[5]
-
Data Aggregation: Average the ATG9A ratios for all cells within a single well.
-
Dose-Response Analysis: Plot the average ATG9A ratio against the concentration of this compound to generate a dose-response curve and calculate metrics such as the EC50.[4]
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. benchchem.com [benchchem.com]
- 3. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Cell Culture Contamination Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common cell culture contamination issues that may arise during experiments, including those involving the use of small molecules like BCH-HSP-C01.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of contamination in my cell culture?
A1: Early warning signs of contamination can include a sudden change in media color (e.g., yellow for bacterial contamination or pink for fungal), cloudiness or turbidity in the culture medium, an unusual odor, or a noticeable change in cell morphology, growth rate, or viability when observed under a microscope.[1][2]
Q2: Can the small molecule this compound be a source of contamination?
A2: this compound is a small molecule and is unlikely to be a source of biological contamination itself.[3][4] However, like any reagent added to a cell culture, it is crucial to handle it using strict aseptic techniques to prevent introducing contaminants. Chemical contamination could be a theoretical concern if the compound itself contains impurities or is dissolved in a non-sterile solvent. Always use high-purity solvents and reagents from reputable suppliers.[5]
Q3: I don't see anything under the microscope, but my cells are not growing well after treatment with this compound. Could it be contamination?
A3: Yes, this could be a sign of mycoplasma or viral contamination, or even chemical contamination.[2] Mycoplasma are very small bacteria that are not visible with a standard light microscope and do not typically cause turbidity in the medium.[6][7] Their presence can alter cell metabolism, growth, and gene expression, which might be misinterpreted as a compound effect.[2][8] We recommend routine testing for mycoplasma, especially when observing unexplained changes in cell behavior.[1]
Q4: Is it acceptable to use antibiotics and antimycotics routinely in my experiments with this compound?
A4: Routine use of antibiotics is discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains.[1] It is better to rely on good aseptic technique. Antibiotics should ideally be used for short periods, and cultures should be periodically grown without them to unmask any hidden infections.
Q5: What is the first thing I should do if I confirm a contamination?
A5: Immediately isolate the contaminated flask(s) and any shared reagents to prevent cross-contamination. For most microbial contaminations, the best course of action is to discard the contaminated culture and decontaminate the biosafety cabinet and incubator thoroughly.[2][5] If the cell line is irreplaceable, specific rescue procedures can be attempted, but this is generally not recommended.[5]
Troubleshooting Guides
Guide 1: Investigating Microbial Contamination
Microbial contaminants are the most common issue in cell culture labs.[5] This guide helps you identify and address bacterial, fungal, and yeast contamination.
1. Initial Observation:
-
Visual Check: Look for turbidity (cloudiness), a film on the surface of the medium, or a sudden pH change indicated by the phenol (B47542) red in the medium.[1][8]
-
Microscopic Examination: Use a phase-contrast microscope at low and high magnification. Scan the culture for organisms between the cells.
2. Identifying the Contaminant: Refer to the table below to distinguish between common microbial contaminants.
| Contaminant Type | Media Appearance | pH Change | Microscopic Appearance | Typical Source |
| Bacteria | Uniformly cloudy/turbid. | Rapid drop (yellow medium).[1][8] | Small, motile rod-shaped or spherical particles. | Lab personnel, unfiltered air, contaminated reagents.[9] |
| Yeast | Slightly cloudy. | Can become acidic (yellow) over time.[5] | Individual, spherical, or oval particles, may show budding.[6] | Lab personnel, humidified incubators.[9] |
| Fungus (Mold) | Initially clear, may develop fuzzy clumps or a surface film. | Can become alkaline (pink/purple).[8] | Filamentous structures (hyphae), may form dense clusters of spores.[5] | Unfiltered air, cellulose (B213188) products (cardboard).[9] |
3. Corrective Actions:
-
Immediate Action: Discard the contaminated culture(s) immediately.
-
Decontamination: Thoroughly clean and disinfect the biosafety cabinet, incubator (including the water pan), and any equipment used.[5]
-
Review Procedures: Carefully review your aseptic technique. Ensure all media, reagents, and supplies are sterile.
Guide 2: Troubleshooting "Invisible" Contamination (Mycoplasma)
Mycoplasma contamination is a serious issue as it is not visually detectable but significantly impacts cell physiology.[2][8]
1. Signs and Symptoms:
-
No visible signs of contamination like turbidity.[1]
-
Unexplained changes in cell growth rates or morphology.[1]
-
Decreased transfection efficiency or inconsistent experimental results.[1]
-
Altered cellular metabolism or gene expression.[2]
2. Detection Methods: Since mycoplasma cannot be seen with a standard microscope, specific detection methods are required.
| Detection Method | Principle | Sensitivity | Speed |
| PCR Test | Amplifies mycoplasma-specific DNA sequences. | Very High | Fast (hours) |
| Fluorescence Staining | Uses a DNA-binding fluorescent dye (e.g., DAPI or Hoechst) that stains the nuclei of cells and any present mycoplasma, which appear as small dots in the cytoplasm. | High | Moderate (1-2 days) |
| ELISA | Detects mycoplasma antigens. | High | Fast (hours) |
3. Prevention and Elimination:
-
Prevention: The best strategy is prevention.[1] Quarantine all new cell lines until they are tested and confirmed to be mycoplasma-free.[1][5] Use only certified, contamination-free reagents and serum.[1]
-
Elimination: If a culture is positive, the preferred solution is to discard it. If the cells are invaluable, treatment with specific anti-mycoplasma agents is possible but requires careful validation afterward to ensure complete eradication.
Guide 3: Addressing Cross-Contamination and Chemical Contamination
1. Cross-Contamination (Cell Line Misidentification): This occurs when one cell line is unintentionally overgrown by another. It is estimated that 15-20% of cell lines may be misidentified.
-
Prevention:
-
Work with only one cell line at a time in the biosafety cabinet.
-
Clearly label all flasks and plates.
-
Use dedicated media and reagents for each cell line.
-
Routinely authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.
-
2. Chemical Contamination: This involves non-living substances that can affect cell health, such as endotoxins, detergent residues, or impurities in media or water.[5]
-
Prevention:
-
Use high-purity, cell culture grade water and reagents.
-
Ensure proper rinsing of all glassware to remove detergent residues.
-
Purchase media and serum from reputable suppliers that test for endotoxins.
-
Visual Workflows and Diagrams
Caption: A workflow for troubleshooting suspected cell culture contamination.
Caption: A decision tree for identifying microbial contaminants.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma DNA in cell culture supernatants.
Materials:
-
Cell culture supernatant
-
Mycoplasma-specific PCR primer mix
-
Taq DNA polymerase and dNTPs
-
Nuclease-free water
-
Positive and negative controls
-
Thermocycler
-
Gel electrophoresis equipment
Methodology:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a near-confluent culture (grow cells without antibiotics for at least 3 passages prior to testing). Centrifuge at 200 x g for 5 minutes to pellet cells. Transfer supernatant to a new tube.
-
DNA Extraction (Optional but Recommended): Use a commercial DNA extraction kit to isolate DNA from 200 µL of the supernatant for higher sensitivity.
-
PCR Reaction Setup: In a PCR tube, combine the following on ice:
-
5 µL of template DNA (or supernatant)
-
2 µL of forward and reverse primer mix (10 µM)
-
12.5 µL of 2x PCR Master Mix
-
Nuclease-free water to a final volume of 25 µL
-
Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water).
-
-
Thermocycling: Use a validated PCR program. A typical program might be:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 7 minutes.
-
-
Analysis: Run the PCR products on a 1.5% agarose (B213101) gel. A band of the expected size in the sample lane indicates a positive result.
Protocol 2: Aseptic Technique Verification
This protocol helps to test the effectiveness of the laboratory environment and an individual's aseptic technique.
Materials:
-
Tryptic Soy Broth (TSB) or other nutrient-rich broth.
-
Sterile petri dishes or culture tubes.
-
Standard cell culture equipment (pipettes, etc.).
Methodology:
-
Environment Test: Place several open petri dishes containing TSB at various locations in the cell culture room and inside the biosafety cabinet for 1 hour.
-
Technique Simulation:
-
In the biosafety cabinet, mimic a typical cell culture procedure. For example, pretend to split cells.
-
Uncap a flask of sterile TSB.
-
Pipette TSB from one tube to another.
-
Leave a flask of TSB open in the hood for the duration of the procedure (approx. 15 minutes).
-
-
Incubation: Cap all dishes and tubes and incubate them at 37°C for 3-5 days.
-
Analysis: Examine the TSB for any signs of turbidity. Clear broth indicates that aseptic conditions were maintained. Turbidity indicates a break in aseptic technique or environmental contamination.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCH-HSP-C01_TargetMol [targetmol.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 7. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 8. goldbio.com [goldbio.com]
- 9. corning.com [corning.com]
Technical Support Center: Optimizing Incubation Time for BCH-HSP-C01 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the novel compound BCH-HSP-C01 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your experimental protocols, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule identified to restore AP-4-dependent protein trafficking. Its primary known function is to correct the mislocalization of the autophagy protein ATG9A in neuronal models of AP-4-associated hereditary spastic paraplegia (AP-4-HSP).[1][2] It also restores the trafficking of DAGLB, another AP-4 cargo protein.[2]
Q2: What is a recommended starting point for incubation time when first using this compound?
A2: For initial experiments, an incubation time of 24 to 72 hours is recommended. Studies have shown a biological effect at 24 hours, with a more pronounced, maximal effect on ATG9A translocation observed after 72-96 hours of treatment in AP4B1KO SH-SY5Y cells.[2]
Q3: How does incubation time impact the effect of this compound?
A3: The effect of this compound is time- and dose-dependent.[2] While initial changes in protein trafficking can be observed at 24 hours, prolonged treatment for 72 hours has been shown to restore ATG9A and DAGLB ratios to levels close to controls in hiPSC-derived neurons.[2] Shorter incubation times may not be sufficient to observe the maximal therapeutic effect of the compound.
Q4: What cell lines have been used in studies with this compound?
A4: this compound has been successfully tested in several disease-relevant models, including patient-derived fibroblasts, induced pluripotent stem cell (iPSC)-derived neurons, and AP4B1 knockout SH-SY5Y cells.[1][2]
Q5: What is the effective concentration range for this compound?
A5: In hiPSC-derived neurons, this compound was shown to be effective with an EC50 of approximately 5 µM for restoring ATG9A and DAGLB ratios after a 72-hour treatment.[2]
Troubleshooting Guide
Issue 1: No significant effect of this compound is observed at 24 hours.
-
Possible Cause: Insufficient incubation time. The maximal effect of this compound on ATG9A translocation has been shown to occur between 72 and 96 hours.[2]
-
Solution:
-
Increase the incubation time to 72 hours or perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal duration for your specific cell model and experimental endpoint.
-
Ensure you are using an appropriate concentration of the compound. A dose-response experiment is recommended to identify the optimal concentration for your system.
-
Issue 2: High variability between replicates.
-
Possible Cause 1: Inconsistent cell health or density. Variations in cell culture conditions can significantly impact experimental outcomes.
-
Solution 1:
-
Ensure a consistent cell seeding density across all wells.
-
Monitor cell health and morphology throughout the experiment.
-
Use cells within a consistent passage number range to minimize variability.
-
-
Possible Cause 2: Compound instability or improper storage.
-
Solution 2:
-
Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
-
Visually inspect the treatment media for any signs of compound precipitation.
-
Issue 3: Observing cellular toxicity.
-
Possible Cause: The concentration of this compound may be too high for your specific cell type.
-
Solution:
-
Perform a dose-response experiment to determine the optimal non-toxic concentration range.
-
Include a vehicle control (e.g., DMSO) to distinguish compound-specific toxicity from solvent effects.
-
Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay) in parallel with your primary endpoint measurement.
-
Data Summary
Table 1: Time-Dependent Effect of this compound on ATG9A Translocation in AP4B1KO SH-SY5Y Cells
| Incubation Time (hours) | Observed Effect on ATG9A Translocation | Reference |
| 24 | Partial restoration | [2] |
| 72-96 | Maximal effect | [2] |
Table 2: Effective Concentration of this compound in hiPSC-Derived Neurons
| Incubation Time (hours) | EC50 | Endpoint | Reference |
| 72 | ~5 µM | Restoration of ATG9A and DAGLB ratios | [2] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Incubation Time
-
Cell Seeding: Plate cells (e.g., AP4B1KO SH-SY5Y) at a predetermined optimal density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a selected concentration of this compound (e.g., 5 µM). Include a vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, and 96 hours) at 37°C and 5% CO2.
-
Endpoint Analysis: At each time point, fix the cells and perform immunofluorescence staining for ATG9A and a Golgi marker (e.g., TGN46) to assess ATG9A localization, or perform the relevant assay for your endpoint of interest.
-
Data Analysis: Quantify the ATG9A ratio (e.g., perinuclear vs. cytoplasmic) or other relevant metrics at each time point to determine when the maximal effect is achieved.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound mechanism in AP-4 deficiency.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
How to control for confounding factors in BCH-HSP-C01 studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the lead compound BCH-HSP-C01 in studies of AP-4-associated Hereditary Spastic Paraplegia (HSP). The focus is on identifying and controlling for confounding factors to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule compound identified through high-content screening that has been shown to restore the proper trafficking of AP-4-dependent cargo proteins, such as ATG9A, in neuronal models of AP-4-associated Hereditary Spastic Paraplegia.[1][2] Its primary therapeutic potential lies in correcting the mislocalization of these proteins, which is a key pathological feature of the disease.[2]
Q2: What are the most critical potential confounding factors in this compound experiments?
A2: The most critical confounding factors can be categorized into three main areas:
-
Off-Target Effects of the Compound: At certain concentrations, similar compounds have been observed to alter the morphology of the trans-Golgi Network (TGN), suggesting potential off-target effects that could confound the interpretation of results related to protein trafficking.[3]
-
Cellular Model Variability: Studies using patient-derived induced pluripotent stem cells (iPSCs) are susceptible to significant inter-donor and even inter-line variability. This can manifest as differences in differentiation potential, gene expression, and overall cellular phenotype, all of which can mask or exaggerate the effects of this compound.[4][5][6][7]
-
Experimental System Artifacts: High-content screening and fluorescence microscopy are prone to artifacts such as autofluorescence from the compound or cellular components, and variations in staining or imaging conditions.[8]
Q3: How can I minimize the impact of variability when using patient-derived iPSC models?
A3: To minimize the impact of iPSC variability, a multi-pronged approach is recommended. This includes rigorous quality control of iPSC lines, the use of multiple donor lines, and the inclusion of isogenic controls where a disease-causing mutation has been corrected in the patient's cells. Standardizing differentiation protocols and using well-defined cellular markers to characterize the resulting neuronal populations are also crucial steps.
Troubleshooting Guides
Issue 1: Inconsistent results in ATG9A localization assays after this compound treatment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects on TGN morphology | Perform dose-response experiments and select the lowest effective concentration of this compound. Co-stain with a TGN marker (e.g., TGN46) to monitor morphology. | The rescue of ATG9A localization is observed without significant alterations to the TGN structure. |
| Variability in iPSC-derived neuron differentiation | Characterize neuronal cultures for the expression of mature neuronal markers (e.g., MAP2, NeuN) and markers of the specific neuronal subtype of interest. Ensure consistent differentiation efficiency across batches. | A more homogenous neuronal population will lead to more consistent responses to this compound. |
| Inconsistent antibody staining | Optimize antibody concentrations and incubation times. Include positive and negative controls for staining in every experiment. | Reduced well-to-well and experiment-to-experiment variability in fluorescence intensity. |
| Image acquisition and analysis artifacts | Use standardized image acquisition settings (laser power, exposure time). Implement a robust image analysis pipeline that includes background correction and cell segmentation quality control. | Consistent and unbiased quantification of ATG9A localization. |
Issue 2: Observed cellular toxicity at higher concentrations of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound-induced cytotoxicity | Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assays to determine the cytotoxic concentration range of this compound. | Identification of a therapeutic window where the compound is effective without causing significant cell death. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent is consistent across all wells and is below the known toxic threshold for your cell type. Include a vehicle-only control in all experiments. | No significant difference in cell viability between untreated and vehicle-treated cells. |
Experimental Protocols & Methodologies
Protocol 1: Immunofluorescence Staining for ATG9A Localization
-
Cell Culture: Plate iPSC-derived neurons on appropriate substrates (e.g., Matrigel-coated coverslips) and allow them to mature.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against ATG9A and a Golgi marker (e.g., GM130) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.
Protocol 2: Statistical Control for Confounding Factors
When analyzing data from this compound studies, especially those involving multiple iPSC lines, statistical methods can be employed to control for confounding variables.[9][10]
-
Analysis of Covariance (ANCOVA): This method can be used to compare the effect of this compound on an outcome variable (e.g., ATG9A localization) between different iPSC lines while statistically controlling for the inherent differences between the lines.[11][10]
-
Multivariable Regression Models: These models can simultaneously account for multiple potential confounders, such as iPSC line, differentiation batch, and passage number, to isolate the specific effect of the compound.[11][10]
Table 1: Comparison of Confounding Control Strategies
| Strategy | Description | Advantages | Limitations |
| Dose-Response Analysis | Testing a range of compound concentrations. | Helps identify optimal concentration and potential toxicity. | Can be time-consuming and resource-intensive. |
| Use of Isogenic Controls | Comparing patient iPSC lines to their genetically corrected counterparts. | Provides the most direct evidence of a compound's effect on the disease phenotype. | Generation of isogenic lines can be technically challenging and costly. |
| Standardization of Protocols | Maintaining consistent experimental conditions across all experiments. | Reduces random error and improves reproducibility. | May not account for all sources of systematic error. |
| Statistical Modeling | Using statistical techniques to adjust for known confounders during data analysis. | Can control for multiple confounders simultaneously. | Requires accurate measurement of confounders and assumes a specific statistical model. |
Visualizing Experimental Workflows and Pathways
Caption: Experimental workflow for testing this compound efficacy.
Caption: Simplified AP-4 dependent trafficking pathway of ATG9A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A patient-derived stem cell model of hereditary spastic paraplegia with SPAST mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A patient-derived stem cell model of hereditary spastic paraplegia with SPAST mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Addressing variability in iPSC-derived models of human disease: guidelines to promote reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Validation & Comparative
Validating the Efficacy of BCH-HSP-C01 in Different HSP Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hereditary Spastic Paraplegias (HSPs) represent a group of genetically diverse neurodegenerative disorders characterized by progressive lower limb spasticity and weakness. The complexity and heterogeneity of HSPs present significant challenges for the development of effective therapies. Recently, the small molecule BCH-HSP-C01 has emerged as a promising therapeutic candidate for a specific subset of these disorders. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by available experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
This compound: A Targeted Approach for AP-4-Associated HSP
This compound is a novel small molecule identified through a high-content screening of 28,864 compounds.[1] It has demonstrated efficacy in restoring aberrant protein trafficking in neuronal models of Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia.[1][2] AP-4-HSP is a group of complex childhood-onset HSPs, including subtypes SPG47, SPG50, SPG51, and SPG52, caused by mutations in the genes encoding the four subunits of the AP-4 complex.
The primary mechanism of action of this compound is the restoration of the proper trafficking of ATG9A, a key autophagy-related protein that is mislocalized in AP-4 deficiency.[1][2] In healthy neurons, the AP-4 complex mediates the transport of ATG9A from the trans-Golgi network (TGN) to the peripheral cytoplasm. In AP-4-HSP, this process is disrupted, leading to the accumulation of ATG9A in the TGN.[3] this compound has been shown to correct this mislocalization in patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived neurons.[1][2] One notable advantage of this small molecule is its potential to be effective across all four subtypes of AP-4 HSP, a significant benefit over gene therapies that are specific to a single gene defect.[4]
Quantitative Efficacy Data for this compound
The following table summarizes the key quantitative data on the efficacy of this compound from preclinical studies.
| Parameter | Cell Type | HSP Subtype(s) | Result | Reference |
| EC50 | iPSC-derived neurons | AP-4 HSP (SPG50) | ~5 µM | [5] |
| ATG9A Ratio (TGN/Cytoplasm) | Patient-derived fibroblasts | AP-4 HSP | Increased from 1.21 (control) to 1.54 (AP-4 HSP); this compound treatment reduces this ratio, indicating restoration of trafficking. | [6] |
| ATG9A Puncta Density in Neurites | iPSC-derived neurons | AP-4 HSP (SPG50, SPG47) | Restored to control levels after 24h and 72h of treatment. | [5] |
Comparison with Alternative Therapeutic Strategies
While this compound shows promise for AP-4-HSP, a range of other therapeutic modalities are under investigation for various HSP subtypes. These include gene therapy, other small molecules, and symptomatic treatments.
| Therapeutic Modality | HSP Subtype(s) | Mechanism of Action | Key Preclinical/Clinical Findings | Advantages | Limitations |
| This compound | AP-4 HSP (SPG47, SPG50, SPG51, SPG52) | Small molecule modulator of ATG9A trafficking | Restores ATG9A localization in patient-derived cells with an EC50 of ~5 µM.[5] | Broad applicability across all four AP-4 HSP subtypes; potential for oral administration.[4] | Efficacy in vivo and in non-AP-4 HSP subtypes is yet to be determined. |
| Gene Therapy (AAV-based) | SPG47 (AP4B1), SPG50 (AP4M1), SPG5 (CYP7B1), SPG4 (SPAST) | Delivers a functional copy of the mutated gene. | Preclinical studies in mouse models of SPG47 and SPG50 show correction of motor deficits and neuropathology.[7][8] A Phase 1/2 clinical trial for an AAV gene therapy for SPG47 has been approved by the FDA.[7][9] Statistically significant improvement in behavioral function in SPG4 mouse models treated with AAV9 gene therapy.[10] | Directly addresses the root genetic cause of the disease. | Gene-specific, requiring a separate therapy for each HSP subtype; potential for immunogenicity and challenges with delivery to the central nervous system. |
| Antisense Oligonucleotides | SPG4 (SPAST) | Modulate the expression of the mutant gene. | Preclinical development is ongoing. | Potential for broad applicability to different mutations within the same gene. | Requires repeated administration; delivery to the CNS can be challenging. |
| HDAC6 Inhibitors | SPG4 (SPAST) | Small molecules that rescue microtubule acetylation and axonal integrity. | Preclinical studies have shown promise in cellular models. | Potential for oral administration and broader application in neurodegenerative diseases. | Efficacy and safety in HSP patients are yet to be established. |
| Symptomatic Treatments (e.g., Baclofen, Botulinum Toxin) | All HSP subtypes | Reduce muscle spasticity. | Provide temporary relief from spasticity and improve mobility.[11][12] | Widely available and can be used for all HSP subtypes. | Do not address the underlying neurodegenerative process; effects are temporary and may have side effects. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
AP-4 Dependent Trafficking Pathway and the Action of this compound
Caption: AP-4 pathway and this compound's role.
SPG4 (Spastin) and Microtubule Severing Pathway
Caption: SPG4 pathway and therapeutic interventions.
Experimental Workflow for High-Content Screeningdot
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Autophagy Nucleation Factor ATG9 Forms Nanoclusters with the HIV-1 Receptor DC-SIGN and Regulates Early Antiviral Autophagy in Human Dendritic Cells [mdpi.com]
- 3. Altered distribution of ATG9A and accumulation of axonal aggregates in neurons from a mouse model of AP-4 deficiency syndrome | PLOS Genetics [journals.plos.org]
- 4. The therapeutic effects of physical treatment for patients with hereditary spastic paraplegia: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput imaging of ATG9A distribution as a diagnostic functional assay for adaptor protein complex 4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical development of AP4B1 gene replacement therapy for hereditary spastic paraplegia type 47 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synentec.com [synentec.com]
- 9. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. curespg4.org [curespg4.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Management of Hereditary Spastic Paraplegia: A Systematic Review of the Literature [frontiersin.org]
A Landmark in the Quest for AP-4-HSP Therapeutics: A Comparative Analysis of BCH-HSP-C01
For researchers, scientists, and drug development professionals, the identification of a small molecule that can reverse a key cellular defect in AP-4-associated Hereditary Spastic Paraplegia (AP-4-HSP) represents a significant breakthrough. This guide provides an in-depth comparison of the lead compound, BCH-HSP-C01, with other initially promising molecules, supported by experimental data from the foundational high-content screening study that discovered them.
AP-4-HSP is a group of rare, debilitating neurodegenerative disorders with no current cure. The underlying pathology is linked to the malfunction of the AP-4 adaptor complex, leading to the mislocalization of key proteins, including ATG9A, which is crucial for autophagy. A landmark study by Saffari et al. (2024) in Nature Communications detailed the discovery of this compound, a novel small molecule that restores the correct trafficking of ATG9A in neuronal models of AP-4-HSP.[1][2] This guide will contextualize the significance of this compound by comparing it to other compounds identified in the same screen, highlighting the rigorous selection process that designated it as the lead candidate for further development.
High-Content Screening Identifies a Handful of Active Compounds
A high-throughput, high-content screening campaign of a 28,864-compound diversity library was undertaken to identify molecules that could correct the aberrant accumulation of ATG9A in the trans-Golgi network (TGN) of patient-derived fibroblasts.[1][3] From this extensive library, only a small fraction of compounds demonstrated the desired activity. Further validation and orthogonal testing in neuronal cell models, including differentiated SH-SY5Y cells with an AP4B1 knockout and iPSC-derived neurons from AP-4-HSP patients, narrowed the field to five promising candidates.[2]
Comparative Efficacy of Lead Compounds
The primary measure of efficacy in these studies was the "ATG9A ratio," a quantitative measure of the fluorescence intensity of ATG9A within the TGN compared to the cytoplasm. A lower ratio indicates a more successful rescue of the protein trafficking defect. The following table summarizes the dose-response data for the five most promising compounds in rescuing the ATG9A mislocalization phenotype.
| Compound ID | EC50 (µM) for ATG9A Rescue in AP4B1 KO SH-SY5Y Cells | Maximum Efficacy (ATG9A Ratio Reduction) | Notes on Off-Target Effects |
| This compound | ~5 | Robust reduction to wild-type levels | No significant impact on TGN morphology |
| BCH-HSP-B01 | >10 | Moderate | Moderate alterations to TGN morphology |
| BCH-HSP-F01 | ~5 | Robust | Dose-dependent disruption of TGN morphology |
| BCH-HSP-G01 | >10 | Moderate | Moderate alterations to TGN morphology |
| BCH-HSP-H01 | ~5 | Robust | Dose-dependent disruption of TGN morphology |
Data compiled from Saffari et al., 2024, Nature Communications.
As the data illustrates, while BCH-HSP-F01 and BCH-HSP-H01 showed comparable potency to this compound in reducing the ATG9A ratio, they also induced significant, dose-dependent changes to the morphology of the TGN.[2] This suggests potential off-target effects that could lead to cellular toxicity, making them less desirable as therapeutic candidates. BCH-HSP-B01 and BCH-HSP-G01 were less potent. This compound emerged as the superior candidate due to its potent and robust rescue of the ATG9A trafficking defect without causing adverse effects on the TGN.
Impact on a Second AP-4 Cargo Protein: DAGLB
To further validate the specificity of the lead compounds, their effect on another AP-4 cargo protein, Diacylglycerol Lipase Beta (DAGLB), was assessed. In AP-4 deficient cells, DAGLB is also mislocalized. The table below shows the effect of the five compounds on the DAGLB ratio.
| Compound ID | Effect on DAGLB Mislocalization in AP4B1 KO SH-SY5Y Cells |
| This compound | Robust rescue of DAGLB localization |
| BCH-HSP-B01 | Moderate rescue |
| BCH-HSP-F01 | Moderate rescue with off-target effects |
| BCH-HSP-G01 | Moderate rescue |
| BCH-HSP-H01 | Moderate rescue with off-target effects |
Data compiled from Saffari et al., 2024, Nature Communications.
This compound was unique in its ability to robustly rescue the localization of both ATG9A and DAGLB, further solidifying its position as the most promising lead compound.[2]
Experimental Protocols
A brief overview of the key experimental methodologies is provided below. For complete details, please refer to the primary publication by Saffari et al. (2024).
Cell Culture and Differentiation of Patient-Derived iPSCs
Human induced pluripotent stem cells (iPSCs) from AP-4-HSP patients and healthy controls were maintained on Geltrex-coated plates in StemFlex medium.[4] For neuronal differentiation, iPSCs were dissociated and plated to form embryoid bodies.[5] These were then guided towards a cortical neuron fate using a multi-step protocol involving dual SMAD inhibition followed by maturation in neurobasal medium supplemented with BDNF, GDNF, and other factors.[4][6]
High-Content Imaging and Analysis of ATG9A Localization
Patient-derived fibroblasts or iPSC-derived neurons were plated in 96- or 384-well plates. After treatment with the small molecules, cells were fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin. Cells were then stained with primary antibodies against ATG9A and a TGN marker (e.g., TGN46), followed by fluorescently labeled secondary antibodies and DAPI for nuclear staining.[7][8]
Images were acquired using a high-content imaging system. An automated image analysis pipeline was used to segment cells, nuclei, and the TGN.[3][9] The ATG9A fluorescence intensity within the TGN and the cytoplasm was quantified to calculate the "ATG9A ratio."
Visualizing the Path to Discovery and Mechanism
High-Content Screening Workflow
The following diagram illustrates the workflow of the high-content screen that led to the identification of this compound.
Caption: High-content screening workflow for the identification of this compound.
Proposed Signaling Pathway of AP-4 and this compound Action
This diagram illustrates the role of AP-4 in protein trafficking and the proposed mechanism by which this compound rescues the trafficking defect.
Caption: AP-4-mediated protein trafficking and the restorative effect of this compound.
Conclusion: A Promising Future for AP-4-HSP Treatment
This compound stands out as a highly promising lead compound for the development of a therapy for AP-4-HSP. Its discovery through a rigorous and systematic screening process, and its superior performance compared to other active compounds in rescuing the cellular phenotypes of AP-4-HSP without inducing significant off-target effects, underscore its potential. While further preclinical and clinical studies are necessary, the identification of this compound represents a critical and hopeful step forward in addressing the urgent unmet medical need of individuals affected by this devastating rare disease.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Generation and Characterization of Six Human Induced Pluripotent Stem Cell Lines (iPSC) From Three Families with AP4M1-associated Hereditary Spastic Paraplegia (SPG50) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging ATG9A, a Multi-Spanning Membrane Protein [jove.com]
- 8. AP-4 mediates export of ATG9A from the trans-Golgi network to promote autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workflows for microscopy image analysis and cellular phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of BCH-HSP-C01: A Comparative Guide to its Cross-Validation in Different Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel compound BCH-HSP-C01's performance across various cell lines, supported by experimental data. This compound has been identified as a promising lead compound for the treatment of Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (AP-4-HSP), a rare neurodegenerative disorder.
This publication delves into the cross-validation of this compound's mechanism, focusing on its ability to restore aberrant protein trafficking. Through a detailed examination of its effects in patient-derived fibroblasts, induced pluripotent stem cell (iPSC)-derived neurons, and a knockout cell line, this guide offers a comprehensive overview of its therapeutic potential.
Mechanism of Action at a Glance
This compound was discovered through a high-content screening of 28,864 small molecules.[1][2] Its primary mechanism of action is the restoration of AP-4-dependent protein trafficking.[1][3] In AP-4-HSP, a key pathological feature is the mislocalization of the autophagy protein ATG9A.[1] this compound effectively corrects this defect, relocating ATG9A from the trans-Golgi network (TGN) to the cytoplasm.[4] This suggests that the compound modulates intracellular vesicle trafficking and enhances autophagic flux, potentially through the differential expression of RAB proteins.[4]
Performance Across Different Cell Lines: A Comparative Analysis
The efficacy of this compound has been validated in multiple disease-relevant cell models, demonstrating its robust activity. The following tables summarize the quantitative data from these studies.
Table 1: Effect of this compound on ATG9A Trafficking
| Cell Line | Genotype | Treatment | ATG9A Ratio (TGN/Cytoplasm) | Outcome | Reference |
| Patient-derived Fibroblasts | AP-4 Deficient | Vehicle | Increased | Pathology | [1] |
| Patient-derived Fibroblasts | AP-4 Deficient | This compound | Restored to control levels | Rescue | [1] |
| iPSC-derived Neurons | SPG50 Patient | Vehicle | Increased | Pathology | [5] |
| iPSC-derived Neurons | SPG50 Patient | This compound (5 µM, 24h) | Restored to control levels | Rescue | [5] |
| iPSC-derived Neurons | SPG47 Patient | Vehicle | Increased | Pathology | [4][5] |
| iPSC-derived Neurons | SPG47 Patient | This compound (72h) | Dose-dependent restoration | Rescue | [4][5] |
| SH-SY5Y | AP4B1 KO | Vehicle | Increased | Pathology | [4] |
| SH-SY5Y | AP4B1 KO | This compound (72h) | Dose-dependent restoration | Rescue | [4] |
Table 2: Effect of this compound on DAGLB Trafficking in iPSC-derived Neurons
| Genotype | Treatment | DAGLB Ratio | Outcome | Reference |
| SPG50 Patient | Vehicle | Increased | Pathology | [4][5] |
| SPG50 Patient | This compound (72h) | Dose-dependent restoration | Rescue | [4][5] |
| SPG47 Patient | Vehicle | Increased | Pathology | [4][5] |
| SPG47 Patient | This compound (72h) | Dose-dependent restoration | Rescue | [4][5] |
Visualizing the Mechanism and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the proposed signaling pathway and the experimental design used to identify and validate this compound.
Caption: Proposed mechanism of this compound in AP-4 deficient neurons.
Caption: Experimental workflow for the identification and validation of this compound.
Detailed Experimental Protocols
A summary of the key experimental protocols used in the validation of this compound is provided below.
1. High-Content Screening
-
Cell Line: AP-4 deficient patient-derived fibroblasts.
-
Library: A diversity library of 28,864 small molecules.
-
Methodology: Cells were seeded in multi-well plates and treated with individual compounds. After incubation, cells were fixed and stained for ATG9A and a TGN marker. Automated high-content microscopy was used to capture images. An automated image analysis pipeline quantified the ratio of ATG9A intensity within the TGN versus the cytoplasm. Hits were identified as compounds that restored this ratio to that of control cells.[1][2]
2. Cell Culture and Differentiation
-
Patient-derived Fibroblasts and iPSCs: Obtained from individuals with AP-4-HSP and healthy controls.
-
iPSC to Cortical Neuron Differentiation: iPSCs were differentiated into cortical neurons using established protocols.[5]
-
SH-SY5Y Cell Line: The AP4B1 knockout (KO) SH-SY5Y cell line was generated using CRISPR/Cas9 technology.
3. Immunofluorescence and Image Analysis
-
Procedure: Cells were fixed, permeabilized, and blocked. Primary antibodies against ATG9A and TGN markers were used, followed by fluorescently labeled secondary antibodies.
-
Imaging: Images were acquired using a high-content imaging system.
-
Analysis: Automated image analysis pipelines were used to segment cells, identify the TGN, and quantify the fluorescence intensity of ATG9A in different cellular compartments. The ratio of TGN-localized to cytoplasmic ATG9A was calculated.[4][5]
4. Dose-Response and Time-Course Experiments
-
Methodology: Various concentrations of this compound were applied to the cell models for different durations (e.g., 24h, 72h). The effect on the ATG9A ratio was then quantified to determine the optimal concentration and treatment time.[4][5]
5. Transcriptomic and Proteomic Analysis
-
Sample Preparation: AP-4 deficient cells were treated with either vehicle or this compound. RNA and protein were then extracted.
-
Transcriptomics: RNA sequencing was performed, and weighted gene co-expression network analysis (WGCNA) was used to identify gene networks affected by the compound.[4]
-
Proteomics: Mass spectrometry-based proteomics was used to identify changes in protein expression levels following treatment with this compound.[1][4] These analyses helped to identify potential molecular targets and pathways modulated by the compound, such as those involving RAB proteins.[4]
Comparison with Alternatives
Currently, there are no approved disease-modifying therapies for AP-4-HSP.[6] Treatment is primarily supportive and symptomatic. Therefore, this compound represents a novel therapeutic strategy targeting the underlying cellular pathology. The primary "alternative" in the context of these studies is the untreated disease state. The experimental data consistently demonstrates a significant rescue of the cellular phenotype in this compound treated cells compared to vehicle-treated cells across all tested cell lines.
While other HSP inhibitors exist, such as those targeting HSP70 or HSP90, they are not directly comparable to this compound as they have different mechanisms of action and are typically investigated in the context of cancer.[7] this compound is unique in its targeted effect on the AP-4-dependent trafficking pathway.
Conclusion
The cross-validation of this compound in patient-derived fibroblasts, iPSC-derived neurons, and an AP4B1 KO cell line provides strong evidence for its potential as a therapeutic agent for AP-4-HSP. The compound consistently reverses the pathological mislocalization of ATG9A, a key cellular defect in this disease. The integrated transcriptomic and proteomic approaches have begun to unravel its molecular mechanism, paving the way for future preclinical and clinical development. This guide provides a foundational understanding for researchers and drug developers interested in this promising new compound.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BCH-HSP-C01 and Existing Therapies for Hereditary Spastic Paraplegia
For Immediate Release
This guide provides a detailed comparison of the novel small molecule, BCH-HSP-C01, with current treatment options for Hereditary Spastic Paraplegia (HSP). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data for this compound and clinical evidence for existing therapies, focusing on efficacy, mechanism of action, and experimental validation.
Executive Summary
Hereditary Spastic Paraplegia encompasses a group of genetic disorders characterized by progressive lower limb spasticity and weakness. Current treatments are symptomatic and aim to alleviate muscle stiffness and improve mobility, but do not alter the course of the disease. In contrast, this compound represents a potential disease-modifying therapy for a specific subset of HSP, AP-4-associated HSP, by targeting the underlying cellular pathology. This guide presents the available data to facilitate an objective comparison.
Overview of Therapeutic Approaches
Existing treatments for HSP primarily focus on managing symptoms such as spasticity. These include pharmacological agents, physical therapy, and surgical options. This compound, a preclinical compound, offers a novel approach by aiming to correct a specific cellular defect identified in certain forms of HSP.
This compound: A Novel Small Molecule
This compound is a lead compound identified through high-content screening of 28,864 small molecules. It has demonstrated the ability to restore the proper trafficking of the autophagy-related protein ATG9A in cellular models of AP-4-associated HSP.[1][2][3] This form of HSP is caused by a deficiency in the adapter protein complex 4 (AP-4), which leads to the mislocalization of ATG9A and is thought to contribute to the disease pathology.[1] By correcting this trafficking defect, this compound presents a potential strategy to address the root cause of the disease in this patient population.
Existing HSP Treatments
Current therapeutic strategies for HSP are symptomatic and do not prevent, slow, or reverse the underlying neurodegeneration.[4] These treatments include:
-
Pharmacotherapy: Primarily muscle relaxants such as baclofen (B1667701) (administered orally or intrathecally) to reduce spasticity.[5][6][7][8][9][10] Other medications like gabapentin (B195806) and botulinum toxin injections are also used.[5][11]
-
Physical Therapy: A cornerstone of HSP management, focusing on maintaining muscle strength, flexibility, and mobility.[12][13]
-
Surgical Interventions: In some cases, procedures like selective dorsal rhizotomy or the implantation of a baclofen pump are considered to manage severe spasticity.[11]
Comparative Efficacy Data
Direct comparative studies between this compound and existing treatments are not available due to the preclinical status of this compound. The following tables summarize the available quantitative data from preclinical studies of this compound and clinical studies of existing therapies.
Table 1: Efficacy of this compound (Preclinical Data)
| Outcome Measure | Disease Model | Result | Reference |
| ATG9A Localization | Patient-derived fibroblasts (AP-4 deficiency) | Restoration of perinuclear ATG9A localization | [1][2] |
| ATG9A Trafficking | iPSC-derived neurons (AP-4 deficiency) | Rescue of aberrant ATG9A trafficking | [1][2] |
Table 2: Efficacy of Existing HSP Treatments (Clinical Data)
| Treatment | Outcome Measure | Patient Population | Result | Reference |
| Intrathecal Baclofen | Modified Ashworth Scale | HSP Patients | Significant reduction in spasticity (p < 0.05) | [10] |
| Reflex Score | HSP Patients | Significant reduction in reflex scores (p < 0.05) | [10] | |
| Gait Velocity | HSP Patients | Clinically meaningful improvements in some patients | [8] | |
| Dalfampridine | Spastic Paraplegia Rating Scale (SPRS) | HSP Patients | Significant improvement (p = 0.02) | [3] |
| 12-item MS Walking Scale (MSWS-12) | HSP Patients | Significant improvement (p = 0.04) | [3] | |
| Physical Therapy | Five Minutes Walking Test | HSP Patients | Trend towards improvement (p = 0.072) | [14] |
| Hip Flexion and Knee Extension | HSP Patients | Significant enhancements with anodal stimulation | [14] |
Mechanism of Action
The fundamental difference between this compound and existing treatments lies in their mechanism of action.
This compound: Cellular Trafficking Restoration
This compound acts on a specific molecular pathology. In AP-4-associated HSP, the AP-4 complex is deficient, leading to the mislocalization of ATG9A, a protein crucial for autophagy and neuronal health. This compound was identified in a phenotypic screen for its ability to correct this mislocalization, suggesting it restores a key cellular function.
Caption: Mechanism of this compound in AP-4 HSP neurons.
Existing Treatments: Symptom Management
Existing therapies do not target the genetic cause or the downstream cellular pathology of HSP. Instead, they modulate neurotransmission or muscle physiology to reduce symptoms. For example, baclofen is a GABA-B receptor agonist that reduces the release of excitatory neurotransmitters, thereby decreasing muscle spasticity. Physical therapy aims to counteract the effects of spasticity and weakness through mechanical and physiological adaptations.
Experimental Protocols
High-Content Screening for this compound
The identification of this compound involved a sophisticated high-content screening assay.[1][3]
-
Cell Culture: Fibroblasts derived from patients with AP-4 deficiency were cultured in 384-well plates.
-
Compound Library Screening: A library of 28,864 diverse small molecules was screened by adding each compound to the patient-derived fibroblasts.
-
Immunofluorescence and Imaging: After incubation, the cells were fixed, permeabilized, and stained with antibodies against ATG9A and other cellular markers. High-content microscopy was used to capture images of the cells.
-
Automated Image Analysis: An automated image analysis pipeline was developed to quantify the subcellular localization of ATG9A. The primary endpoint was the restoration of the perinuclear localization of ATG9A, characteristic of healthy cells.
-
Hit Identification and Validation: Compounds that restored normal ATG9A localization were identified as "hits." this compound was selected as a lead compound after further validation in multiple disease models, including induced pluripotent stem cell (iPSC)-derived neurons.[1]
Caption: High-content screening workflow for this compound.
Clinical Assessment of Existing Treatments
The efficacy of existing HSP treatments is typically evaluated in clinical trials using standardized outcome measures.
-
Patient Recruitment: Patients with a confirmed diagnosis of HSP are recruited.
-
Baseline Assessment: Pre-treatment assessment includes clinical scales such as the Modified Ashworth Scale for spasticity and the Spastic Paraplegia Rating Scale (SPRS), as well as functional tests like the 10-meter walk test.[1][15]
-
Intervention: Patients receive the treatment (e.g., intrathecal baclofen, a structured physical therapy program).
-
Follow-up Assessments: The outcome measures are reassessed at specific time points during and after the treatment period.
-
Data Analysis: Statistical analysis is performed to compare baseline and post-treatment scores to determine the efficacy of the intervention.
Conclusion and Future Directions
This compound represents a promising, mechanistically distinct approach for the treatment of AP-4-associated HSP. Its ability to correct a fundamental cellular defect in preclinical models provides a strong rationale for further development. In contrast, existing therapies offer valuable symptomatic relief but do not address the underlying pathology of HSP.
The path forward for this compound will involve IND-enabling studies to assess its safety and pharmacology, followed by clinical trials in patients with AP-4-associated HSP. For existing treatments, ongoing research is focused on optimizing their use and developing more sensitive outcome measures for clinical trials to better capture their impact on patient quality of life. The ultimate goal is the development of a diverse therapeutic armamentarium that includes both disease-modifying and symptomatic treatments to address the multifaceted nature of Hereditary Spastic Paraplegia.
References
- 1. Frontiers | Clinical Trial Designs and Measures in Hereditary Spastic Paraplegias [frontiersin.org]
- 2. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of Hereditary Spastic Paraplegia: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Content Small Molecule Screen Identifies a Novel Compound That Restores AP-4-Dependent Protein Trafficking in Neuronal Models of AP-4-Associated Hereditary Spastic Paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hspersunite.org.au [hspersunite.org.au]
- 7. Intrathecal baclofen in hereditary spastic paraparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Intrathecal baclofen for the management of hereditary spastic paraparesis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrathecal Baclofen in Hereditary Spastic Paraparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. [PDF] PHYSICAL THERAPY INTERVENTIONS FOR THE PATIENTS WITH HEREDITARY SPASTIC PARAPARESIS-AN EXPLORATORY CASE REPORTS | Semantic Scholar [semanticscholar.org]
- 14. The therapeutic effects of physical treatment for patients with hereditary spastic paraplegia: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Outcome Measures and Biomarkers for Clinical Trials in Hereditary Spastic Paraplegia: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of BCH-HSP-C01's Effect on ATG9A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule BCH-HSP-C01's effect on Autophagy Related 9A (ATG9A) trafficking with other alternative compounds. The information presented is supported by experimental data to aid in the independent verification of its mechanism of action.
Introduction to this compound and ATG9A
This compound is a novel small molecule identified through high-content screening that has been shown to restore the proper trafficking of ATG9A.[1][2][3] ATG9A is the only transmembrane protein in the core autophagy machinery and plays a crucial role in the formation of autophagosomes.[4][5][6] In certain neurodegenerative diseases, such as Adapter Protein Complex 4-associated Hereditary Spastic Paraplegia (AP-4-HSP), ATG9A is mislocalized, leading to impaired autophagy.[1][7][8][9][10] this compound was identified as a compound that corrects this mislocalization, offering a potential therapeutic avenue.[1][2][3] This guide details the experimental verification of this effect and compares it with other molecules known to modulate ATG9A activity.
Comparative Efficacy of ATG9A Modulators
The following table summarizes the quantitative data on the effects of this compound and other compounds on ATG9A. While this compound directly addresses the trafficking of ATG9A, many other known modulators act indirectly on the autophagy pathway.
| Compound | Target/Mechanism | Effect on ATG9A | Potency (EC50/IC50) | Cell Models | Reference |
| This compound | Restores AP-4-dependent trafficking | Corrects mislocalization from the trans-Golgi network (TGN) to the cytoplasm | ~5µM | Patient-derived fibroblasts, iPSC-derived neurons | [7][11] |
| 3-Methyladenine (3-MA) | Class III PI3K inhibitor | Indirectly affects ATG9A trafficking by inhibiting autophagosome formation | Varies by cell type | Various | [12] |
| Wortmannin | PI3K inhibitor | Disrupts membrane nucleation where ATG9A is involved | Varies by cell type | Various | [12] |
| MHY1485 | mTOR activator | Indirectly inhibits autophagy, potentially impacting ATG9A's role in autophagosome formation | Varies by cell type | Various | [12] |
| S100a9 | Interacts with HIF-1α | Inhibits ATG9A transcription | Not Applicable | Cardiomyocytes | [13] |
Experimental Protocols for Verification
Detailed methodologies for key experiments are provided below to allow for independent verification of the effects of these compounds on ATG9A.
ATG9A Translocation Assay (High-Content Imaging)
This assay is crucial for quantifying the subcellular localization of ATG9A.
Objective: To measure the ratio of ATG9A fluorescence intensity within a defined region of interest (e.g., the trans-Golgi network) versus the cytoplasm. A change in this ratio upon treatment with a compound indicates an effect on ATG9A trafficking.
Protocol:
-
Cell Culture and Treatment: Plate patient-derived fibroblasts or iPSC-derived neurons with the AP-4 deficiency background in 96-well or 384-well imaging plates. Treat cells with varying concentrations of this compound or other test compounds for a specified duration (e.g., 24-72 hours). Include vehicle-treated cells as a negative control.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody against ATG9A and a marker for the trans-Golgi network (TGN), such as an antibody against TGN46 or GM130.
-
Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies.
-
Stain the nuclei with DAPI.
-
-
Image Acquisition: Acquire images using a high-content imaging system. Capture multiple fields of view per well to ensure robust data.
-
Image Analysis:
-
Use an automated image analysis pipeline to identify individual cells and segment the nucleus, cytoplasm, and TGN based on the fluorescent markers.
-
Measure the mean fluorescence intensity of ATG9A within the TGN and the cytoplasm for each cell.
-
Calculate the "ATG9A ratio" (ATG9A fluorescence intensity inside the TGN vs. outside).[2][14]
-
Statistically analyze the changes in the ATG9A ratio between treated and control groups.
-
Co-Immunoprecipitation (Co-IP)
This method can be used to investigate if a compound affects the interaction of ATG9A with its binding partners, such as the AP-4 complex.
Objective: To determine if this compound modulates the physical interaction between ATG9A and other proteins involved in its trafficking.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to ATG9A or a potential interacting partner (e.g., a subunit of the AP-4 complex) that is pre-conjugated to magnetic or agarose (B213101) beads.
-
Allow the antibody-bead complex to bind to the target protein and its interacting partners.
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the protein of interest and its suspected binding partners to detect the co-precipitated proteins.
Autophagic Flux Assay
This assay measures the overall activity of the autophagy pathway.
Objective: To determine if the compound's effect on ATG9A translates to a functional change in autophagy.
Protocol:
-
LC3-II Turnover Assay:
-
Treat cells with the test compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
Lyse the cells and perform a Western blot for LC3.
-
An increase in the amount of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.
-
-
Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3):
-
Transfect cells with a plasmid expressing mRFP-GFP-LC3.
-
Treat the cells with the test compound.
-
Image the cells using fluorescence microscopy.
-
In autophagosomes (neutral pH), both GFP and mRFP fluoresce (yellow puncta). In autolysosomes (acidic pH), the GFP signal is quenched, and only mRFP fluoresces (red puncta). An increase in red puncta indicates increased autophagic flux.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Signaling pathway of ATG9A trafficking and the restorative effect of this compound.
Caption: Experimental workflow for the ATG9A translocation assay.
Caption: Logical comparison of this compound with indirect ATG9A modulators.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Imaging ATG9A, a Multi-Spanning Membrane Protein [jove.com]
- 6. Atg9A (D4O9D) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Current Knowledge of Endolysosomal and Autophagy Defects in Hereditary Spastic Paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AP-4 mediates export of ATG9A from the trans-Golgi network to promote autophagosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autophagy Pathway Protein Expression and Cellular Distribution in Oligodendrocyte Progenitor Cells | NIH Research Festival [researchfestival.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. S100a9 inhibits Atg9a transcription and participates in suppression of autophagy in cardiomyocytes induced by β1-adrenoceptor autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput imaging of ATG9A distribution as a diagnostic functional assay for adaptor protein complex 4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of BCH-HSP-C01: A Comparative Analysis for AP-4-Associated Hereditary Spastic Paraplegia
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of the novel small molecule BCH-HSP-C01 against an alternative therapeutic strategy for Adapter-Protein 4 (AP-4)-Associated Hereditary Spastic Paraplegia (AP-4-HSP). This guide synthesizes available preclinical data to inform future research and development directions.
AP-4-HSP is a group of rare, autosomal recessive neurodevelopmental disorders caused by mutations in the genes encoding the four subunits of the AP-4 complex. These disorders, including SPG47, SPG50, SPG51, and SPG52, are characterized by early-onset global developmental delay, intellectual disability, and progressive spastic paraplegia. A key cellular hallmark of AP-4 deficiency is the mislocalization of the autophagy-related protein ATG9A, which accumulates in the trans-Golgi network (TGN).
Therapeutic Approaches: Small Molecules and Gene Therapy
Currently, there are no approved disease-modifying therapies for AP-4-HSP. This guide focuses on two emerging therapeutic strategies:
-
This compound: A novel small molecule identified through high-content screening that has been shown to restore proper ATG9A trafficking in in vitro models of AP-4-HSP.[1]
-
AAV9-based Gene Therapy: A gene replacement strategy aimed at restoring the function of a specific deficient AP-4 subunit. This guide will focus on the preclinical validation of AAV9-hAP4B1 for the treatment of SPG47.[2]
It is critical to note that while in vivo data is available for the AAV9-based gene therapy, this compound has, to date, only been validated in in vitro models. The next crucial step for this promising small molecule is in vivo proof-of-concept experiments.[3]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound (in vitro) and AAV9-hAP4B1 gene therapy (in vivo).
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Model | Treatment | Key Finding | Reference |
| ATG9A Trafficking | Patient-derived fibroblasts (SPG47) | 10 µM this compound for 24h | Restored normal ATG9A distribution | [1] |
| ATG9A Trafficking | iPSC-derived neurons (SPG50) | 5 µM this compound for 24h | Robust reduction in ATG9A accumulation at the TGN | [3] |
| DAGLB Trafficking | iPSC-derived neurons (SPG47) | ~5 µM this compound for 72h | Restored normal distribution of DAGLB | [3] |
| Neurite ATG9A Puncta Density | iPSC-derived neurons (SPG50 & SPG47) | This compound (24h and 72h) | Restored to levels similar to controls | [3] |
| EC50 for ATG9A/DAGLB Rescue | iPSC-derived neurons | This compound | ~5 µM | [3] |
Table 2: In Vivo Efficacy of AAV9-hAP4B1 Gene Therapy in Ap4b1-KO Mouse Model
| Parameter | Animal Model | Treatment | Key Finding | Reference |
| Motor Function (Hind-limb Clasping) | Ap4b1-KO mice | Single neonatal ICM injection of AAV9/CBh-hAP4B1 | Significant reduction in clasping severity at 6 and 9 months | [2][4] |
| Motor Function (Rotarod) | Ap4b1-KO mice | Single neonatal ICM injection of AAV9/CBh-hAP4B1 | Latency to fall restored to near wild-type levels | [5] |
| ATG9A Mislocalization | Ap4b1-KO mice | Single neonatal ICM injection of AAV9/hAP4B1 | Corrected in various brain regions | [2] |
| Calbindin-positive Spheroids | Ap4b1-KO mice | Single neonatal ICM injection of AAV9/CBh-hAP4B1 | Significantly reduced in the deep cerebellar nuclei | [2] |
| Plasma Neurofilament Light (NfL) | Ap4b1-KO mice | Single neonatal ICM injection of AAV9/CBh-hAP4B1 | Reduced to wild-type levels | [2] |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound is believed to restore the trafficking of ATG9A from the TGN to the cytoplasm, a critical step for its function in autophagy and neuronal health. The precise molecular target of this compound is still under investigation, but transcriptomic and proteomic profiling suggest it modulates intracellular vesicle trafficking.[3]
Caption: Proposed mechanism of this compound in AP-4 deficiency.
AAV9-hAP4B1 Gene Therapy Experimental Workflow
The in vivo validation of AAV9-hAP4B1 gene therapy involves several key steps, from vector production to behavioral and histological analysis in an animal model of SPG47.
Caption: Workflow for in vivo validation of AAV9-hAP4B1.
Experimental Protocols
High-Content Imaging Assay for ATG9A Trafficking (In Vitro)
This protocol is based on the methodology used to identify and characterize this compound.[1]
-
Cell Culture: Patient-derived fibroblasts or iPSC-derived neurons with AP-4 mutations are cultured in 384-well plates.
-
Compound Treatment: Cells are treated with this compound at various concentrations (e.g., 5-10 µM) for a specified duration (e.g., 24-72 hours).
-
Immunofluorescence Staining: Cells are fixed and permeabilized, followed by incubation with primary antibodies against ATG9A and a TGN marker (e.g., TGN46). Fluorescently labeled secondary antibodies are then applied.
-
Image Acquisition: Automated high-content microscopy is used to capture images of thousands of cells per well.
-
Image Analysis: An automated image analysis pipeline is employed to quantify the fluorescence intensity of ATG9A within the TGN and in the cytoplasm. The ratio of TGN-localized ATG9A to cytoplasmic ATG9A is calculated. A decrease in this ratio indicates a restoration of ATG9A trafficking.
AAV9-hAP4B1 Gene Therapy in Ap4b1-KO Mice (In Vivo)
This protocol is a summary of the in vivo studies conducted for the AAV9-hAP4B1 gene therapy.[2][5]
-
Animal Model: Ap4b1-knockout (KO) mice, which recapitulate key features of SPG47, are used.
-
Vector Administration: A single intracisterna magna (ICM) injection of AAV9/hAP4B1 is administered to neonatal mice (e.g., at postnatal day 1). A typical dose is 4 × 10¹³ vector genomes per kilogram (vg/kg).
-
Motor Function Assessment:
-
Rotarod Test: Mice are placed on a rotating rod with increasing speed, and the latency to fall is measured to assess motor coordination and balance.
-
Hind-limb Clasping: Mice are suspended by their tails, and the degree of hind-limb clasping is scored as an indicator of neurological dysfunction.
-
-
Immunohistochemical Analysis: At the study endpoint, brain tissue is collected, sectioned, and stained with antibodies against ATG9A to assess its subcellular localization and against calbindin to identify and quantify neuronal spheroids in the deep cerebellar nuclei.
-
Biomarker Analysis: Blood samples are collected to measure the levels of plasma neurofilament light (NfL), a biomarker of neuroaxonal damage.
Conclusion and Future Directions
This compound represents a promising small molecule therapeutic candidate for AP-4-HSP, with demonstrated efficacy in restoring the core cellular defect of ATG9A mislocalization in vitro. Its potential to be administered orally and to treat all four subtypes of AP-4-HSP makes it an attractive alternative to gene therapy. However, the lack of in vivo data is a significant limitation.
In contrast, AAV9-based gene therapy for SPG47 has shown significant therapeutic benefit in a relevant animal model, with improvements in motor function and correction of key neuropathological features. This approach is specific to a single AP-4-HSP subtype.
Future research should prioritize the in vivo validation of this compound in an AP-4-HSP animal model. Key studies will need to assess its brain penetrance, in vivo efficacy in rescuing behavioral and pathological phenotypes, and its safety profile. A direct in vivo comparison with gene therapy would provide a comprehensive understanding of the relative therapeutic potential of these two distinct approaches for the treatment of AP-4-HSP.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical development of AP4B1 gene replacement therapy for hereditary spastic paraplegia type 47 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical development of AP4B1 gene replacement therapy for hereditary spastic paraplegia type 47 | EMBO Molecular Medicine [link.springer.com]
- 5. New AAV-driven gene therapy for spastic paraplegia 47 | BioWorld [bioworld.com]
Benchmarking BCH-HSP-C01: A Comparative Guide to Protein Trafficking Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BCH-HSP-C01 with two widely recognized protein trafficking inhibitors, Brefeldin A (BFA) and Monensin. The information presented herein is intended to assist researchers in selecting the appropriate tool for their studies of protein transport and related cellular processes. While this compound is a novel compound identified to restore specific protein trafficking pathways, Brefeldin A and Monensin are classical inhibitors with broad applications in cell biology.
Introduction to Protein Trafficking Modulators
Protein trafficking is a fundamental cellular process responsible for the delivery of newly synthesized proteins to their correct subcellular destinations. The disruption of this intricate network is implicated in a variety of diseases, making modulators of protein trafficking invaluable research tools and potential therapeutic agents.
-
This compound is a recently identified small molecule that restores the trafficking of proteins dependent on the adaptor protein complex 4 (AP-4).[1] Specifically, it has been shown to correct the mislocalization of ATG9A, a key autophagy-related protein, in cellular models of AP-4-associated hereditary spastic paraplegia.[2]
-
Brefeldin A (BFA) is a fungal metabolite that acts as a potent and reversible inhibitor of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[3][4] It achieves this by inducing the collapse of the Golgi complex into the ER, leading to the accumulation of proteins in the ER.[5]
-
Monensin is a polyether antibiotic that functions as an ionophore, disrupting the medial to trans cisternae of the Golgi complex.[6] This disruption effectively blocks the later stages of protein secretion.
Quantitative Comparison of Protein Trafficking Modulators
The following table summarizes the key characteristics and quantitative data for this compound, Brefeldin A, and Monensin. It is important to note that this compound's primary described function is the restoration of a specific trafficking pathway, distinguishing it from the general inhibitory roles of BFA and Monensin.
| Feature | This compound | Brefeldin A (BFA) | Monensin |
| Primary Mechanism of Action | Restores AP-4-dependent protein trafficking.[1] | Inhibits protein transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[3][4] | Inhibits protein transport within the Golgi apparatus (medial to trans cisternae).[6][7] |
| Key Molecular Target | Putative molecular targets involved in AP-4 pathway.[2] | Guanine nucleotide exchange factor GBF1.[6] | Acts as a Na+/H+ ionophore, disrupting Golgi pH.[6] |
| Primary Application | Research in autophagy-associated diseases and AP-4-associated hereditary spastic paraplegia.[1] | General inhibitor of protein secretion for studying ER-to-Golgi transport.[3] | General inhibitor of protein secretion for studying intra-Golgi transport.[7] |
| Effective Concentration | ~5µM for restoration of ATG9A and DAGLB trafficking in hiPSC-derived neurons.[8] | 100 ng/ml for inhibition of ER to Golgi trafficking; 10 µg/ml for prolonged treatment to induce apoptosis.[5] | 0.01–1.0 μM for inhibition of Golgi apparatus function.[9] |
| IC50 Value | Not reported for inhibition. EC50 of ~5µM for restoration of AP-4 cargo protein ratios.[8] | 0.2 μM in HCT 116 cells for ATPase inhibition.[10] 30 ng/ml for inhibition of cholera toxin response.[11] | 1-10 µM for 50% inhibition of chemoattractant receptor-mediated uptake. |
| Observed Cellular Effects | Restores ATG9A and DAGLB trafficking in AP-4 deficient neurons.[8] | Accumulation of proteins in the ER, collapse of the Golgi into the ER.[5] | Swelling of Golgi cisternae.[9][12] |
| Toxicity | Noted to have a favorable profile with preserved TGN integrity at effective concentrations.[8] | Can induce apoptosis with prolonged exposure.[5] | Generally considered more toxic than BFA.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of protein trafficking. Below are protocols for two key experimental techniques frequently employed in this area of research.
Immunofluorescence Staining for Protein Localization
This protocol provides a general framework for visualizing the subcellular localization of a protein of interest, a common method to assess the effects of trafficking modulators.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS).
-
Primary antibody specific to the protein of interest.
-
Fluorophore-conjugated secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Mounting medium.
Procedure:
-
Cell Culture and Treatment: Plate cells on a suitable imaging surface and culture until they reach the desired confluency (typically 50-80%). Treat the cells with this compound, Brefeldin A, Monensin, or a vehicle control for the desired time and concentration.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash twice more with PBS. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
Pulse-Chase Analysis of Protein Trafficking
This technique allows for the tracking of a cohort of newly synthesized proteins over time, providing kinetic data on their movement through the secretory pathway.
Materials:
-
Cell culture medium.
-
Methionine/Cysteine-free medium.
-
[³⁵S]methionine/cysteine labeling mix ("Pulse" medium).
-
Chase medium (complete medium with excess unlabeled methionine and cysteine).
-
Lysis buffer (e.g., RIPA buffer).
-
Antibody for immunoprecipitation.
-
Protein A/G beads.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or autoradiography film.
Procedure:
-
Cell Culture and Starvation: Culture cells to near confluency. Wash the cells with PBS and then incubate in methionine/cysteine-free medium for 15-30 minutes to deplete intracellular pools of these amino acids.
-
Pulse Labeling: Replace the starvation medium with the "Pulse" medium containing [³⁵S]methionine/cysteine. Incubate for a short period (e.g., 5-15 minutes) to label newly synthesized proteins.
-
Chase: Remove the pulse medium and wash the cells with PBS. Add the "Chase" medium. At various time points (e.g., 0, 15, 30, 60, 120 minutes), harvest the cells. During the chase period, cells can be treated with protein trafficking modulators.
-
Cell Lysis: Lyse the harvested cells on ice using a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Clarify the cell lysates by centrifugation. Add the specific primary antibody to the supernatant and incubate to form antigen-antibody complexes. Precipitate the complexes using Protein A/G beads.
-
SDS-PAGE and Autoradiography: Wash the beads to remove non-specifically bound proteins. Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled proteins.
-
Analysis: Quantify the intensity of the protein bands at different chase times to determine the rate of protein processing, transport, or degradation.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the points of action for each compound within the secretory pathway and a general experimental workflow for their comparison.
Caption: Mechanisms of protein trafficking modulators.
Caption: Experimental workflow for comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Brefeldin A | Cell Signaling Technology [cellsignal.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Brefeldin A, but not monensin, completely blocks CD69 expression on mouse lymphocytes: efficacy of inhibitors of protein secretion in protocols for intracellular cytokine staining by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Brefeldin A blocks the response of cultured cells to cholera toxin. Implications for intracellular trafficking in toxin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monensin-induced redistribution of enzymes and products from Golgi stacks to swollen vesicles in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BCH-HSP-C01: Assessing a Novel Compound for AP-4-Associated Hereditary Spastic Paraplegia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound BCH-HSP-C01, a potential therapeutic agent for Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (HSP). The information presented here is based on the initial findings from a high-content small molecule screen, with a focus on the reproducibility of the reported data and a comparison with potential alternatives.
Executive Summary
AP-4-associated HSP is a group of rare, neurodegenerative disorders with no current disease-modifying treatments. The discovery of this compound represents a promising step towards a targeted therapy. This compound was identified in a high-content screen for its ability to correct the mislocalization of the autophagy-related protein 9A (ATG9A), a key pathological feature in neuronal models of AP-4-HSP.[1][2] While the initial findings are encouraging, it is crucial to note that, as of this guide's publication, the results have not been independently reproduced in other laboratories. This document aims to present the existing data objectively to inform further research and development.
Comparative Data on this compound and Alternatives
Currently, the primary alternatives to this compound are supportive therapies, as there are no approved drugs that target the underlying mechanism of AP-4-HSP. Gene therapy is an emerging alternative, though it remains in preclinical and clinical trial stages. The following table summarizes the quantitative data for this compound from the initial study.
| Metric | This compound | Other Screened Compounds (Inactive) | Vehicle Control |
| EC50 for ATG9A Ratio Restoration | ~5 µM | Not Applicable | Not Applicable |
| Effect on TGN Integrity | No adverse effects observed | Varied, some showed off-target effects | No adverse effects |
| Restoration of Neurite ATG9A Puncta | Significant restoration observed | Not Applicable | No restoration |
Experimental Protocols
The following are the key experimental methodologies employed in the discovery and initial validation of this compound.
High-Content Screening Assay
-
Cell Line: Human neuroblastoma cell line (SH-SY5Y) with a knockout of an AP-4 subunit gene (e.g., AP4B1).
-
Assay Principle: Automated fluorescence microscopy to quantify the subcellular localization of ATG9A. In AP-4 deficient cells, ATG9A is mislocalized and accumulates in the trans-Golgi network (TGN). The assay measures the ratio of ATG9A fluorescence intensity within the TGN to that in the cytoplasm.
-
Procedure:
-
AP-4 knockout SH-SY5Y cells were plated in 384-well plates.
-
A library of 28,864 small molecules was added to the wells at a concentration of 10 µM.
-
Cells were incubated for 24 hours.
-
Cells were fixed, permeabilized, and stained with antibodies against ATG9A and a TGN marker.
-
Plates were imaged using a high-content imaging system.
-
An automated image analysis pipeline was used to calculate the ATG9A localization ratio.
-
-
Hit Criteria: Compounds that restored the ATG9A localization ratio towards that of wild-type cells without causing cytotoxicity were considered hits.
Validation in Patient-Derived Neurons
-
Cell Source: Induced pluripotent stem cells (iPSCs) generated from fibroblasts of patients with AP-4-HSP.
-
Differentiation: iPSCs were differentiated into cortical neurons.
-
Treatment: Differentiated neurons were treated with varying concentrations of this compound for 24 to 72 hours.
-
Analysis: Immunofluorescence staining for ATG9A and neuronal markers, followed by confocal microscopy and image analysis to quantify ATG9A localization and neurite density.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes described in this guide.
Caption: AP-4-HSP Pathophysiology and this compound Mechanism.
Caption: High-Content Screening Workflow for this compound Discovery.
Conclusion and Future Directions
This compound has emerged as a promising lead compound for the treatment of AP-4-associated HSP, demonstrating the ability to correct a key cellular phenotype in disease models. However, the findings are from a single, comprehensive study and await independent validation. The next critical steps for the research community and drug developers include:
-
Independent Replication: Other laboratories should aim to reproduce the key findings of the initial study to validate the efficacy and mechanism of action of this compound.
-
In Vivo Studies: Preclinical studies in animal models of AP-4-HSP are necessary to assess the in vivo efficacy, safety, and pharmacokinetic profile of the compound.
-
Target Deconvolution: Further studies are needed to fully elucidate the molecular target(s) of this compound and its precise mechanism of action.
-
Comparative Studies: As other therapeutic strategies, such as gene therapy, advance, direct comparative studies will be essential to determine the optimal treatment approaches for patients with AP-4-HSP.
This guide will be updated as new data on this compound and alternative therapies become available.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for BCH-HSP-C01
For researchers, scientists, and drug development professionals working with the novel lead compound BCH-HSP-C01, ensuring safe handling and proper disposal is paramount. While specific disposal procedures for this compound are not publicly available, this document provides essential guidance based on established laboratory safety principles for handling research-grade compounds with unknown hazard profiles. This compound has been identified as a compound that restores AP-4-dependent protein trafficking in neuronal models of hereditary spastic paraplegia and is used in research on autophagy-associated diseases.[1][2][3]
General Prudent Practices for Uncharacterized Compounds: In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled with the universal precautions applied to any new or uncharacterized chemical. This involves treating the substance as potentially hazardous.
Quantitative Data Summary
| Property | Recommendation/Data | Source |
| Storage Temperature | Room temperature in the continental US; may vary elsewhere. | [1] |
| Solubility | Information not publicly available. Researchers should determine solubility in appropriate solvents for their specific experimental needs. | |
| Chemical Stability | Store under recommended conditions as per the Certificate of Analysis to ensure stability. | [1] |
| Known Hazards | Not classified as hazardous according to available information, but should be handled with care as a novel compound. |
Experimental Protocols: Disposal of Research Compounds
The following is a generalized protocol for the disposal of research compounds like this compound, where specific guidelines are unavailable. This protocol is based on standard laboratory safety practices.
1. Waste Identification and Segregation:
- Treat all this compound waste (pure compound, contaminated labware, solutions) as hazardous chemical waste.
- Segregate this compound waste from other waste streams (e.g., biological, radioactive, regular trash).
- Use designated, clearly labeled, and sealed waste containers.
2. Personal Protective Equipment (PPE):
- Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
3. Waste Collection and Storage:
- Collect solid waste (e.g., contaminated gloves, weigh boats, pipette tips) in a designated, sealed plastic bag or container.
- Collect liquid waste (e.g., unused solutions) in a compatible, sealed, and labeled waste container. Do not mix with other chemical wastes unless compatibility is known.
- Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Disposal:
- All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Complete a hazardous waste disposal form as required by your institution, providing as much information as possible about the compound.
- Never dispose of this compound down the drain or in regular trash.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of a research compound like this compound.
Signaling Pathway Context
This compound is noted to restore AP-4-dependent protein trafficking, which is crucial in neuronal models of AP-4-associated hereditary spastic paraplegia.[1] The compound's mechanism of action is linked to the trafficking of ATG9A, a protein involved in autophagy.[3] The following diagram provides a simplified representation of this relationship.
References
Safety and Handling Guidance for BCH-HSP-C01: Information Not Publicly Available
Essential safety and logistical information, including comprehensive operational and disposal plans for the research compound BCH-HSP-C01, is not currently available in the public domain. Extensive searches for a Safety Data Sheet (SDS) and other handling documentation have not yielded the specific information required for ensuring the safe use of this compound.
This compound is identified as a lead compound in preclinical research, primarily investigated for its role in restoring AP-4-dependent protein trafficking in neuronal models of hereditary spastic paraplegia. Its application is currently limited to laboratory research settings.
For all researchers, scientists, and drug development professionals planning to handle this compound, it is imperative to obtain a comprehensive Safety Data Sheet (SDS) directly from the chemical supplier before any experimental work commences. The SDS is the primary document that provides critical safety information, including but not limited to:
-
Hazard Identification: Detailed information on the potential physical and health hazards associated with the compound.
-
Personal Protective Equipment (PPE): Specific requirements for eye, face, skin, and respiratory protection.
-
First-Aid Measures: Procedures for immediate response to exposure.
-
Handling and Storage: Guidelines for safe storage and handling to prevent degradation and accidental exposure.
-
Spill and Leak Procedures: Instructions for safe cleanup in the event of an accidental release.
-
Disposal Considerations: Proper methods for waste disposal in accordance with institutional and regulatory guidelines.
Without the specific data from a manufacturer-provided SDS, it is not possible to generate the detailed procedural guidance, quantitative data tables, or workflow diagrams requested. Attempting to do so without verified safety information would be contrary to established laboratory safety protocols and could pose a significant risk to personnel.
Recommended Action Plan
To ensure the safe handling of this compound, the following procedural workflow is strongly advised:
Caption: Recommended workflow for the safe procurement and handling of this compound.
It is the responsibility of the principal investigator and the institution's environmental health and safety department to ensure that all necessary safety documentation is on hand and that appropriate safety protocols are in place before any work with a new chemical compound is initiated.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
